Malabaricone C

Catalog No.
S534404
CAS No.
63335-25-1
M.F
C21H26O5
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malabaricone C

CAS Number

63335-25-1

Product Name

Malabaricone C

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2

InChI Key

HCOZRFYGIFMIEX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Malabaricone C

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O

The exact mass of the compound Malabaricone C is 358.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of butanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Malabaricone C Myristica malabarica source plant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Natural Source

  • Source Plant: Myristica malabarica Lam., also known as Malabar nutmeg, rampatri, or Bombay mace [1] [2]. It is endemic to the Western Ghats of India and belongs to the Myristicaceae family [1].
  • Chemical Classification: Malabaricone C is a diarylnonanoid [3]. Its IUPAC name is 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [4].
  • Isolation and Synthesis: It can be isolated from the fruit arils of Myristica malabarica [4]. An efficient chemical synthesis method using a cross-metathesis strategy has also been developed to produce high-purity (>95%) this compound for research [4].

Key Pharmacological Activities and Quantitative Data

The table below summarizes the core pharmacological activities and experimental findings for this compound.

Pharmacological Activity Experimental Model/Assay Key Findings/Result Proposed Mechanism of Action
Antioxidant [3] DPPH radical scavenging assay Potent radical scavenger, superior to curcumin [3] Direct free radical scavenging [3]
Fe(II)-induced lipid peroxidation (LPO) in rat liver mitochondria Prevented LPO more efficiently than curcumin [3] Radical scavenging and Fe(II) chelation [3]
γ-ray-induced damage to pBR322 plasmid DNA Protected DNA in a concentration-dependent manner [3] Hydroxyl radical (•OH) scavenging [3]
Anti-inflammatory & Immunomodulatory [4] Mitogen-induced T-cell proliferation Inhibited proliferation of T-cells (IC50 ~10 μM); effect reversed by N-acetyl cysteine (NAC) [4] Depletion of cellular thiols (reducing agents), altering redox balance [4]
Cytokine secretion (IL-2, IL-6, IFN-γ) from lymphocytes Significantly reduced cytokine levels [4] Inhibition of NF-κB DNA binding and MAPK (ERK/JNK) phosphorylation [4]
Mouse model of acute GvHD Completely abrogated GvHD-associated morbidity and mortality [4] Suppression of hyper-activated donor T-cells [4]

Mechanisms of Action in Immunomodulation

This compound suppresses hyperactive T-cell responses, which are central to various inflammatory and autoimmune disorders. Its mechanism primarily involves modulating the cellular redox environment.

MalC This compound Thiols Depletion of Cellular Thiols MalC->Thiols Redox Altered Redox Balance Thiols->Redox NFkB Inhibition of NF-κB DNA Binding Redox->NFkB MAPK Inhibition of MAPK (ERK/JNK) Phosphorylation Redox->MAPK Cytokine Reduced Cytokine Secretion (IL-2, IFN-γ) NFkB->Cytokine Prolif Inhibition of T-cell Proliferation MAPK->Prolif MAPK->Cytokine GvHD Suppression of GvHD in vivo Prolif->GvHD Cytokine->GvHD NAC N-acetylcysteine (NAC) (Reverses Effect) NAC->Redox Replenishes Thiols

This compound immunomodulation via redox signaling and T-cell suppression.

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of critical methodologies from the literature.

Protocol for Assessing T-Cell Proliferation Inhibition [4]
  • Cell Isolation & Staining: Isolate splenic lymphocytes from mice (e.g., C57BL/6). Stain cells with CFSE (5 μM), a fluorescent dye that dilutes with each cell division.
  • Pre-treatment & Stimulation: Incubate lymphocytes with this compound (e.g., 1-10 μM) for 2 hours. Stimulate T-cells using Concanavalin A (2.5 μg/mL) or anti-CD3/anti-CD28 antibodies.
  • Culture & Analysis: Culture cells for 72 hours. Analyze proliferation by measuring CFSE dye dilution using flow cytometry. Cells showing reduced fluorescence intensity are counted as proliferated.
Protocol for Antioxidant Activity (DPPH Assay) [3]
  • Sample Preparation: Prepare a methanol extract of Myristica malabarica or isolate this compound using column chromatography.
  • Reaction Incubation: Mix the sample solution with a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical solution in methanol.
  • Measurement: Incubate the mixture in the dark. Measure the decrease in absorbance at a specific wavelength (typically 517 nm) after a set period. The scavenging activity is calculated based on the reduction of the DPPH radical.
Protocol for Confirming Redox-Modulation Mechanism [4]
  • Pre-treatment with Antioxidant: Pre-incubate lymphocytes with N-acetyl cysteine (NAC) (a thiol antioxidant) for 2 hours before adding this compound.
  • Assessment of Reversal: Proceed with the T-cell proliferation or cytokine secretion assay. Restoration of proliferation or cytokine levels upon NAC pre-treatment indicates that this compound acts through thiol depletion and redox imbalance.

Therapeutic Potential and Future Prospects

The research indicates strong potential for this compound in managing T-cell hyperactivation disorders [4]. Its efficacy in preventing acute GvHD in mice without altering T-cell homeostasis is a significant finding for transplantation medicine [4]. Future work should focus on:

  • Preclinical toxicology and pharmacokinetic studies.
  • Exploring its efficacy in other autoimmune disease models.
  • Further elucidating its precise molecular targets within the redox signaling network.

References

Comprehensive Technical Guide: Malabaricone C-Mediated Cellular Redox Modulation Mechanisms and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Malabaricone C and Cellular Redox Modulation

This compound (Mal C) is a naturally occurring phenolic compound isolated from plants of the family Myristicaceae, particularly from the dried fruit arils of Myristica fragrans and Myristica malabarica [1]. Chemically identified as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one, Mal C has emerged as a promising bioactive compound with multiple pharmacological properties. As a redox-active molecule, Mal C exhibits a unique dual capacity to function as both an antioxidant and pro-oxidant depending on the cellular context, making it particularly interesting for therapeutic applications against hyperproliferative and inflammatory conditions [1] [2].

The cellular redox environment plays a critical role in maintaining physiological functions, with reactive oxygen species (ROS) and cellular thiols acting as key regulators of signaling pathways. In pathological conditions such as chronic inflammation, autoimmune diseases, and cancer, this redox balance becomes dysregulated, leading to aberrant cellular activation and proliferation [1]. Mal C's therapeutic potential stems from its ability to modulate this redox balance, particularly through interactions with critical thiol-containing biomolecules that regulate essential cellular processes from activation to gene expression.

Comprehensive Mechanisms of Cellular Redox Modulation

Thiol Depletion and Direct Antioxidant Interaction

The primary mechanism through which this compound exerts its redox-modulating effects is via direct depletion of cellular thiols, particularly the master antioxidant glutathione (GSH) and other protein thiols:

  • Cellular thiol reduction: Treatment of lymphocytes with Mal C (10 μM) resulted in a significant decrease in cellular thiol levels as measured by monochlorobimane (MCB) fluorescence, reducing the reducing capacity necessary for T-cell activation and proliferation [1].
  • Physical interaction with NAC: HPLC and spectral analysis provided direct evidence of physical interaction between Mal C and N-acetyl cysteine (NAC), with the formation of a Mal C-NAC adduct observed at a retention time shift in chromatographic analysis [1]. This interaction demonstrates Mal C's capacity to directly scavenge thiol antioxidants through chemical bonding.
  • Reversible inhibition: The effects of Mal C on cellular thiols can be reversed by pretreatment with NAC, which restores cellular thiol levels and abrogates Mal C-mediated inhibition of T-cell proliferation and cytokine secretion, confirming the crucial role of thiol depletion in its mechanism [1].
Effects on Redox-Sensitive Signaling Pathways

This compound modulates several key signaling pathways that are sensitive to changes in cellular redox status:

  • MAPK signaling inhibition: Mal C treatment (10 μM) significantly suppressed concanavalin A-induced phosphorylation of ERK and JNK in lymphocytes, two critical components of the MAPK signaling pathway essential for T-cell activation and proliferation [1]. Western blot analysis confirmed this dose-dependent inhibition without affecting total ERK and JNK levels.
  • NF-κB pathway suppression: Through gel shift assays, Mal C was shown to inhibit the DNA binding capacity of NF-κB, a master regulator of inflammatory responses [1]. This inhibition prevents the transcription of pro-inflammatory genes essential for sustained immune activation.
  • Protein S-glutathionylation: In cancer cells, the combination of Mal C with thiol antioxidants (NAC/GSH) induced S-glutathionylation of redox-sensitive proteins including p65 (NF-κB) and p53, leading to their cytoplasmic sequestration and functional inhibition [2]. This post-translational modification represents a sophisticated regulatory mechanism that Mal C exploits to alter transcriptional activity.

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Molecular Target Biological Effect Experimental Evidence
MAPK Signaling Phospho-ERK/JNK Inhibition of T-cell activation Western blotting [1]
NF-κB Pathway DNA binding domain Suppression of inflammatory gene expression Gel shift assay [1]
Glutathionylation p65, p53 proteins Cytoplasmic sequestration & functional inhibition Immunoblotting [2]
Sphingomyelin Synthesis SMS1/SMS2 enzymes Alteration of membrane lipid composition SMS activity assay [3]

Quantitative Data Summary

Table 2: Concentration-Dependent Effects of this compound in Experimental Systems

Experimental System Concentration Range Key Effects Reference
Lymphocyte proliferation 1-10 μM Inhibition of Con A-induced proliferation (IC50 ~10 μM) [1]
Cytokine secretion 10 μM Reduction of IL-2, IFN-γ, IL-6 [1]
SMS inhibition 1.5-3 μM IC50 SMS1=3 μM, SMS2=1.5 μM [3]
Acute GvHD prophylaxis 10 μM (donor cell treatment) Complete suppression of mortality [1]
SARS-CoV-2 inhibition 1-1.5 μM EC50 against viral variants [4] [5]
Cancer cell death sensitization 6 μM (with NAC) Enhanced apoptosis in A549 cells [2]

Detailed Experimental Protocols

T-Cell Proliferation and Cytokine Analysis

The inhibitory effects of this compound on T-cell functions can be assessed through the following methodology:

  • Lymphocyte isolation and CFSE staining: Isolate splenic lymphocytes from Swiss, BALB/c, or C57BL/6 mice (8-10 weeks old). Label cells with carboxyfluorescein diacetate succinimidyl ester (CFSE) at 5 μM concentration to track cell division [1]. The fluorescence dilution with each cell division provides a quantitative measure of proliferation.
  • Mal C treatment and stimulation: Incubate lymphocytes with Mal C (1-10 μM) for 2 hours, followed by stimulation with Concanavalin A (Con A) at 2.5 μg/mL or anti-CD3/CD28 antibodies for 72 hours at 37°C in a 5% CO2 atmosphere [1]. Include controls with vehicle alone and with NAC pretreatment (2 hours before Mal C) to assess reversibility.
  • Flow cytometric analysis: Acquire cells using a flow cytometer (such as Partec CyFlow or BD FACS Melody) and analyze CFSE dilution using FlowJo software. Calculate the percentage of proliferating cells based on reduction in fluorescence intensity [1].
  • Cytokine measurement: Collect culture supernatants after 24 hours of stimulation and measure IL-2, IL-6, and IFN-γ concentrations using specific ELISA kits according to manufacturer protocols [1].
Assessment of Cellular Redox Status

Several methodological approaches can be employed to evaluate Mal C-induced changes in cellular redox state:

  • Cellular thiol quantification: Treat lymphocytes with Mal C (10 μM) for 2 hours, then stain with monochlorobimane (MCB) at excitation/emission of 390/478 nm. Acquire cells using a flow cytometer or measure fluorescence using a spectrofluorimeter [1] [3]. Alternatively, quantify glutathione levels using DTNB (Ellman's reagent) in cell lysates.
  • ROS measurement: Load Mal C-treated or vehicle-treated cells with H2DCF-DA (dihydrodichlorofluoroscein diacetate), which fluoresces upon oxidation. Monitor fluorescence at excitation/emission of 485/535 nm using a spectrofluorimeter [3].
  • HPLC analysis of Mal C-NAC interaction: Prepare a multi-step gradient mobile phase with acetonitrile (solvent A) and aqueous formic acid (0.1%, solvent B). Use a C-18 column with the following gradient: 40% solvent A for 2 min; 80% solvent A for 22 min; 100% solvent A for 2 min; 40% solvent A for 4 min at a flow rate of 1 mL/min [1]. Inject samples (20 μL) and detect Mal C and Mal C-NAC adducts at 274 nm with a diode array detector.
Protein S-Glutathionylation Assays

To evaluate the effects of Mal C and thiol antioxidants on protein S-glutathionylation:

  • Cell treatment and protein extraction: Treat cancer cells (A549, NCIH460) with Mal C (6 μM) alone or in combination with NAC (1-5 mM) or GSH (1-5 mM) for various time points. Harvest cells and lyse using RIPA buffer supplemented with protease inhibitor cocktail and N-ethylmaleimide (NEM) to prevent artificial oxidation [2].
  • Detection of glutathionylated proteins: For specific proteins like p65 and p53, perform immunoprecipitation with specific antibodies followed by immunoblotting with anti-glutathione antibody. Alternatively, use non-reducing SDS-PAGE followed by Western blotting with protein-specific antibodies [2].
  • Subcellular localization: Perform immunofluorescence staining for p65 and p53 in treated cells to demonstrate their cytoplasmic sequestration due to S-glutathionylation [2].

Therapeutic Applications and Implications

Immunomodulation and Autoimmune Disease Applications

This compound demonstrates significant potential for managing T-cell-mediated immunological disorders:

  • Graft-versus-Host Disease prophylaxis: In an acute GvHD model, treatment of donor lymphocytes with Mal C (10 μM for 4 hours) prior to adoptive transfer completely abrogated GvHD-associated morbidity and mortality in recipient mice [1]. This protective effect was associated with reduced serum levels of IL-6 and IFN-γ, key cytokines in GvHD pathogenesis.
  • T-cell hyperactivation disorders: Mal C effectively suppresses mitogen-induced T-cell proliferation and cytokine production without affecting homeostatic proliferation, suggesting its potential application in autoimmune conditions like rheumatoid arthritis, psoriasis, and other inflammatory disorders driven by dysregulated T-cell responses [1].
  • Differential effects on activated vs. resting T-cells: The selective inhibition of activated T-cells while sparing resting cells positions Mal C as a promising immunomodulatory agent with potentially fewer side effects compared to conventional immunosuppressants [1].
Cancer Therapy Applications

The redox-modulating properties of this compound have significant implications for oncology:

  • Chemosensitization: Surprisingly, while Mal C alone induces cancer cell death, combination with thiol antioxidants like NAC potentiates its cytotoxic effects against lung cancer cells (A549) both in vitro and in vivo [2]. This paradoxical effect is mediated through enhanced S-glutathionylation of p53 and NF-κB.
  • Mitochondrial apoptosis pathway: Mal C treatment of MCF-7 breast cancer cells induces a caspase-independent intrinsic apoptotic pathway characterized by mitochondrial membrane depolarization, release of AIF and endo G, and lysosomal membrane permeabilization with cathepsin B release [3].
  • Cell cycle arrest: Significant accumulation of cells in S or G2-M phases along with upregulation of cyclins E and A has been observed in Mal C-treated cancer cells, indicating cell cycle disruption as an additional anticancer mechanism [3].
Antiviral Applications

Recent evidence has expanded the potential therapeutic applications of this compound to virology:

  • SARS-CoV-2 inhibition: Mal C demonstrates potent antiviral activity against SARS-CoV-2 and its variants (alpha, gamma, delta) with EC50 values of 1-1.5 μM in mammalian cells (HEK293T and Vero E6) [4] [5]. This effect is attributed to its ability to disrupt sphingomyelin distribution on plasma membranes, which is involved in viral entry.
  • Sphingomyelin synthase inhibition: As a natural inhibitor of sphingomyelin synthase (SMS) with IC50 values of 3 μM and 1.5 μM for SMS1 and SMS2 respectively, Mal C alters membrane lipid composition and fluidity, potentially affecting viral fusion processes [4] [3].
  • Broad-spectrum potential: Given the mechanism of action targeting host membrane components rather than viral proteins, Mal C may exhibit activity against other enveloped viruses that utilize similar entry mechanisms [4].

Visualization of Mechanisms and Experimental Approaches

This compound Redox Signaling Pathway

MalC_Redox_Pathway cluster_signaling Signaling Pathway Effects cluster_effects Biological Outcomes MalC This compound CellularThiols Cellular Thiols (GSH, Protein -SH) MalC->CellularThiols Depletes RedoxChange Altered Redox Balance CellularThiols->RedoxChange MAPK Inhibited MAPK (pERK, pJNK) RedoxChange->MAPK NFkB Suppressed NF-κB DNA Binding RedoxChange->NFkB ProteinSG Protein S-Glutathionylation (p65, p53) RedoxChange->ProteinSG ViralInhibition Viral Infection Inhibition Altered Membrane Dynamics RedoxChange->ViralInhibition Alters Membrane Sphingomyelin TCellInhibition T-cell Inhibition Proliferation & Cytokine Reduction MAPK->TCellInhibition NFkB->TCellInhibition Apoptosis Enhanced Apoptosis Mitochondrial Pathway ProteinSG->Apoptosis

This compound disrupts cellular signaling through thiol depletion and redox changes, leading to multiple therapeutic effects.

Experimental Workflow for T-Cell Studies

TCell_Workflow cluster_analysis Analysis Methods LymphocyteIsolation Lymphocyte Isolation from Mouse Spleen CFSEStaining CFSE Staining (5 μM) LymphocyteIsolation->CFSEStaining MalCTreatment Mal C Treatment (1-10 μM, 2h) CFSEStaining->MalCTreatment Stimulation Mitogen Stimulation Con A (2.5 μg/mL) or anti-CD3/CD28 MalCTreatment->Stimulation Culture Culture (72h, 37°C, 5% CO2) Stimulation->Culture Analysis Analysis Phase Culture->Analysis FlowCytometry Flow Cytometry CFSE Dilution Analysis->FlowCytometry ELISA ELISA IL-2, IFN-γ, IL-6 Analysis->ELISA RedoxAssay Redox Assays GSH, ROS Analysis->RedoxAssay

Experimental workflow for evaluating this compound effects on T-cell proliferation and function, from cell isolation to analysis.

Conclusion and Research Implications

This compound represents a promising redox-modulating compound with multifaceted therapeutic potential spanning immunology, oncology, and virology. Its primary mechanism of action involves direct interaction with cellular thiols, leading to alteration of redox-sensitive signaling pathways including MAPK and NF-κB, and induction of protein S-glutathionylation. The differential effects on hyperactive versus normal physiological processes (such as activated versus resting T-cells) suggest a favorable therapeutic window worthy of further investigation.

References

Anti-Quorum Sensing Activity and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone C exhibits anti-QS activity by interfering with bacterial communication systems, subsequently reducing virulence factor production and biofilm formation in several important bacterial pathogens.

Bacterium / System Observed Anti-QS Effects & Key Findings Reference
Chromobacterium violaceum CV026 Inhibited violacein pigment production in presence of external AHL (N-3-oxohexanoyl-homoserine lactone) [1] [2].
Pseudomonas aeruginosa PAO1 Inhibited pyocyanin production (a QS-regulated virulence factor) and biofilm formation [1] [2].
Escherichia coli Biosensors ([pSB401] & [pSB1075]) Compound did not show significant bioluminescence inhibition in these specific AHL biosensor strains; another compound from the same plant (Giganteone A) was active [3].

Detailed Experimental Protocols

The primary evidence for this compound's anti-QS activity comes from bioassay-guided studies using standard, reproducible methodologies.

Bioassay-Guided Isolation from *Myristica cinnamomea*

The initial discovery of this compound's activity followed a classic phytochemical isolation workflow. The following diagram illustrates the key stages from initial extraction to identification of the active compound:

G start Bark of Myristica cinnamomea step1 Extraction with Methanol start->step1 step2 Fractionation (Bioassay-guided) step1->step2 assay Anti-QS Bioassay (e.g., Violacein Inhibition) step2->assay step3 Isolation of Active Compound step4 Identification as This compound step3->step4 assay->step3

Key Anti-QS Bioassay Methods

1. Violacein Inhibition Assay in C. violaceum CV026

  • Principle: The mutant strain CV026 cannot produce its own AHLs but produces the purple pigment violacein when supplied with exogenous N-(3-oxohexanoyl)-L-homoserine lactone. An anti-QS compound inhibits this pigment production without affecting bacterial growth [1] [2].
  • Procedure:
    • Grow C. violaceum CV026 in a suitable medium (e.g., LB broth) supplemented with the cognate AHL signal.
    • Add sub-inhibitory concentrations of this compound (determined by prior MIC assays) to the culture.
    • Incubate with shaking until the control tube (without the test compound) shows visible violacein production.
    • Quantify violacein by extracting the pigment from the cell pellet with DMSO and measuring its absorbance at 585 nm [1].
    • Compare the violacein yield to that of the control to calculate the percentage inhibition.

2. Pyocyanin Inhibition and Biofilm Formation Assay in P. aeruginosa PAO1

  • Pyocyanin Quantification:
    • Grow P. aeruginosa PAO1 in a specific medium (e.g., Pseudomonas P broth) with and without this compound.
    • After incubation, extract pyocyanin from the culture supernatant with chloroform.
    • Back-extract the pyocyanin into hydrochloric acid and measure the absorbance at 520 nm [1].
  • Biofilm Assay (Crystal Violet Staining):
    • Grow P. aeruginosa PAO1 in a static culture within a microtiter plate, with and without this compound.
    • After incubation, remove planktonic cells and stain the adhered biofilm with crystal violet.
    • Dissolve the bound dye in acetic acid or ethanol and measure the absorbance at 590 nm to quantify biofilm biomass [1].

Mechanism of Action and Broader Implications

This compound disrupts quorum sensing, a key regulatory system in bacteria. The diagram below illustrates its multi-faceted effects on bacterial behaviors and potential therapeutic applications:

G MC This compound QS Disruption of Quorum Sensing MC->QS Virulence Reduced Virulence Factor Production QS->Virulence Biofilm Inhibition of Biofilm Formation QS->Biofilm Target Potential Targets: AHL Receptors (e.g., LuxR-type) Sphingomyelin Distribution QS->Target App Potential Therapeutic/ Anti-biofilm Agent Virulence->App Biofilm->App

  • Mechanistic Insights: While the precise molecular target in QS is being elucidated, research suggests this compound could affect the distribution of sphingomyelin on the plasma membrane, a process involved in viral and potentially bacterial infections [4]. Its ability to modulate cellular redox status, as shown in its anti-inflammatory effects, may also represent an indirect mechanism for disrupting QS-regulated pathways [5].
  • Research Context: Targeting QS with natural products like this compound is a promising strategy to combat multidrug-resistant pathogens. This approach attenuates virulence and biofilm formation without exerting strong bactericidal pressure, thereby potentially reducing the rate of resistance development [6] [7] [8].

Conclusion and Research Perspectives

This compound is a validated anti-quorum sensing agent with demonstrated efficacy against key Gram-negative pathogens. Future research should focus on:

  • Elucidating its exact molecular target(s) within QS systems.
  • Evaluating its synergistic effects with conventional antibiotics.
  • Exploring its application in anti-biofilm strategies for medical devices and food preservation [9] [8].

References

Malabaricone C total synthesis cross-metathesis strategy

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone C: Core Scientific Data

The table below consolidates the fundamental data on this compound's origin, structure, and key scientific findings.

Aspect Details
Natural Source Dried fruit arils of Myristica fragrans (nutmeg) and Myristica malabarica (Bombay mace) [1].
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [1].
Synthesis Strategy Cross-Metathesis as a key step in an efficient and short synthetic route, developed to overcome tedious isolation from plant material [2].
Key Anti-inflammatory Findings Inhibits T-cell proliferation & cytokine secretion; reduces cellular thiols; effect reversible by N-acetylcysteine (NAC); inhibits ERK/JNK phosphorylation & NF-κB DNA binding [1] [3].
Key In Vivo Result Completely abrogates acute graft-versus-host disease (GvHD)-associated morbidity and mortality in mice without altering T-cell homeostasis [1].
Proposed Primary Mechanism Immunosuppression via redox modulation of T-cell signaling pathways [1].

Detailed Experimental Protocols

Based on the 2023 study, here are the methodologies used to evaluate this compound's immunosuppressive effects.

In Vitro T-Cell Proliferation Assay
  • Cell Preparation: Lymphocytes were isolated from mouse spleens and stained with CFSE (5 μM), a fluorescent dye that dilutes with each cell division [1].
  • Treatment & Stimulation: Cells were incubated with Mal C (1 to 10 μM for 2 hours) and then stimulated with Concanavalin A (Con A, 2.5 μg/mL) or anti-CD3/anti-CD28 antibodies for 72 hours [1].
  • Analysis: Proliferation was measured by flow cytometry, analyzing the reduction in CFSE fluorescence. The percentage of proliferating cells was calculated using software like FlowJo [1].
  • Redox Modulation Check: To confirm the mechanism, cellular thiol levels were measured, and in some experiments, antioxidants like N-acetyl cysteine (NAC) were added 2 hours prior to Mal C to restore thiol levels and abrogate its inhibitory effects [1].
Cytokine Measurement (ELISA)
  • Cell Culture: Lymphocytes (1x10⁶ cells) were treated with Mal C and stimulated as described above [1].
  • Supernatant Collection: Culture supernatants were collected after 24 hours [1].
  • Cytokine Detection: Concentrations of key cytokines (IL-2, IL-6, and IFN-γ) were quantified in the supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits [1].
Analysis of Signaling Pathways
  • Western Blotting: To study the effect on MAPK signaling, Mal C-treated lymphocytes were analyzed using specific antibodies to detect levels of phosphorylated ERK (pERK) and phosphorylated JNK (pJNK). Total ERK and JNK were also measured as controls [1].
  • Electrophoretic Mobility Shift Assay (EMSA): This method was used to assess the DNA binding activity of the transcription factor NF-κB in nuclear extracts from the treated cells [1].

Signaling Pathway Logic

The experimental data from the studies reveals a logical sequence of mechanisms through which this compound exerts its immunosuppressive effect. The diagram below summarizes this pathway.

architecture MalC This compound (Mal C) Thiols Depletion of Cellular Thiols MalC->Thiols MAPK Inhibition of ERK/JNK Phosphorylation Thiols->MAPK NFkB Inhibition of NF-κB DNA Binding Thiols->NFkB Prolif Inhibition of T-Cell Proliferation MAPK->Prolif Cytokine Inhibition of Cytokine Secretion NFkB->Cytokine InVivo Suppression of GvHD in vivo Prolif->InVivo Cytokine->InVivo

Synthesis Information and Further Research

While the cross-metathesis strategy is established as the core of the synthesis, the published abstract does not provide a detailed, step-by-step experimental procedure for the total synthesis of this compound.

  • The original 2017 paper, "Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy" in the Journal of Natural Products, is the primary source for this information [2].
  • To obtain the full experimental details, I recommend that you:
    • Access the full text of the 2017 paper through a university or institutional library subscription to the Journal of Natural Products.
    • Consult the supplementary information for the 2023 paper, which may contain additional characterization data (like 1H NMR, 13C NMR, and HPLC) for the synthetically produced this compound used in that study [1].

References

Malabaricone C NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

NMR Characterization of Malabaricone C

The table below summarizes the key information about the NMR characterization of this compound from the identified study:

Characterization Aspect Details
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [1]
Reported Analyses ¹H NMR spectroscopy, ¹³C NMR spectroscopy, HPLC for purity [1]
Spectral Reference Supplementary Figures 3 and 4 of the 2023 study [1]
Reported Purity >95% (by HPLC analysis) [1]
Source/Preparation Synthesized via a novel cross-metathesis strategy [1]

Experimental Context and Protocols

The NMR characterization was part of a broader study on the efficacy of this compound as an anti-inflammatory agent. The following methodologies provide context for how the compound was handled and used in subsequent research.

Chemical Synthesis and Isolation
  • Synthesis: The this compound used in the 2023 immunology study was synthesized synthetically using an optimized cross-metathesis strategy, rather than being isolated from a natural source [1].
  • Isolation Context: In other research on different malabaricones, compounds are typically isolated from plant material. A common protocol involves using column chromatography (with silica gel of various mesh sizes, e.g., 60-120 or 100-200) after an initial solvent extraction (e.g., with dichloromethane or ethyl acetate) [2] [3].
Key Biological Assays and Workflows

The following diagram illustrates the experimental workflow from synthesis and characterization to functional validation, as described in the search results.

Start Synthesis of this compound (Cross-metathesis strategy) NMR NMR Characterization (1H NMR, 13C NMR) Start->NMR Purity Purity Assessment (HPLC, >95%) NMR->Purity InVitro In Vitro Assays Purity->InVitro InVivo In Vivo Models InVitro->InVivo TCellProlif T-cell Proliferation (CFSE dye dilution) InVitro->TCellProlif Cytokine Cytokine Secretion (IL-2, IL-6, IFN-γ ELISA) InVitro->Cytokine Signaling Signaling Pathway Analysis (Con A-induced phosphorylation) InVitro->Signaling GvHD Graft-versus-Host Disease (Mouse model) InVivo->GvHD Obesity Diet-Induced Obesity (High-fat diet mouse model) InVivo->Obesity

Detailed Protocols for Key Assays
  • T-cell Proliferation Assay: Lymphocytes were isolated and stained with CFSE (5 μM). Cells were treated with Mal C (1-10 μM) for 2 hours and then stimulated with Con A (2.5 μg/mL) or anti-CD3/CD28 antibodies for 72 hours. Proliferation was measured by flow cytometry based on CFSE dye dilution [1].
  • Cytokine Estimation: Lymphocytes (1x10⁶ cells) were treated and cultured for 24 hours. The concentrations of IL-2, IL-6, and IFN-γ in the culture supernatant were measured using commercial ELISA sets [1].
  • Sphingomyelin Synthase (SMS) Inhibition Assay: An SMS inhibition assay was performed using a lysate-based assay of SMS1- or SMS2-expressed SMS1/2 double knockout mouse fibroblasts. The IC₅₀ values for this compound were found to be 3 μM for SMS1 and 1.5 μM [3].

How to Proceed for Full Spectral Data

The characterization data you need is housed in the supplementary materials of the 2023 study [1]. To access it:

  • Locate the Article: The study was published in the Journal of Biosciences (2023 Mar 27;48(2):9; doi: 10.1007/s12038-023-00329-3).
  • Access Supplementary Information: The full text or supplementary information section should contain files for Supplementary Figures 3 and 4, which are the ¹H and ¹³C NMR spectra.

References

Comprehensive Research Guide: Malabaricone C as a T-cell Proliferation Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Malabaricone C and Its Research Relevance

This compound (Mal C) is a naturally occurring diarylnonanoid compound characterized by a 2,6-dihydroxyphenyl acylphenol structure connected to a benzene ring through a C8 alkyl chain. This unique molecular architecture contributes to its diverse biological activities and distinguishes it from other malabaricones (Mal A, Mal B, and Mal D) found in the same plant sources [1]. The compound is primarily isolated from plants of the family Myristicaceae, particularly from the dried fruit arils of Myristica fragrans (nutmeg) and Myristica malabarica (Bombay mace) [1]. These botanical sources have been used in traditional medicinal systems including Ayurveda and Chinese medicine, highlighting the historical significance of these plants [1].

The structural complexity of this compound, specifically its 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one configuration [2], makes its isolation from plant material challenging. To address this limitation, researchers have developed an efficient chemical synthesis method using a cross-metathesis strategy, enabling production of this compound with >95% purity as confirmed by HPLC analysis [1]. This advancement has facilitated more extensive investigation of its pharmacological properties, particularly its immunomodulatory potential. The growing interest in this compound stems from its promising therapeutic applications in conditions involving T-cell hyperactivation, which represents a significant area of unmet medical need in immunology and autoimmune disease treatment [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

This compound exerts its immunosuppressive effects through multiple interconnected biological mechanisms that collectively inhibit T-cell activation and proliferation. Understanding these pathways is essential for proper application in research settings and potential therapeutic development.

Primary Molecular Targets and Cellular Effects
  • Redox Modulation: this compound significantly reduces cellular thiols in lymphocytes, creating an oxidative stress environment that disrupts T-cell activation [1] [2]. This redox imbalance is fundamental to its mechanism, as demonstrated by the complete reversal of its inhibitory effects when cells are pre-treated with N-acetyl cysteine (NAC), a thiol antioxidant [1]. The physical interaction between this compound and NAC has been confirmed through HPLC and spectral analysis, providing direct evidence of this redox-based mechanism [1] [2].

  • Sphingomyelin Synthase Inhibition: this compound acts as a natural inhibitor of sphingomyelin synthase (SMS), with IC₅₀ values of 3 μM for SMS1 and 1.5 μM for SMS2 respectively [2] [3]. This inhibition affects sphingolipid metabolism and membrane fluidity, potentially contributing to its immunomodulatory effects. The compound exhibits non-competitive inhibition against both SMS isozymes, as confirmed through cell lysate assays with varying substrate concentrations [3].

  • Arachidonate 5-Lipoxygenase Inhibition: Research has identified this compound as a potent competitive inhibitor of 5-lipoxygenase (5-LOX), with an IC₅₀ of 0.2 μM [4]. This enzyme is crucial in the leukotriene synthesis pathway, and its inhibition results in reduced production of pro-inflammatory lipid mediators, particularly LTB₄, which plays a key role in neutrophil recruitment and inflammatory processes [4].

Signaling Pathway Inhibition

This compound disrupts critical signaling pathways essential for T-cell activation and function:

  • MAPK Signaling Inhibition: Treatment with this compound significantly inhibits concanavalin A-induced phosphorylation of ERK and JNK, key components of the MAPK signaling cascade [1] [2]. This inhibition prevents the transduction of signals necessary for T-cell proliferation and cytokine production.

  • NF-κB Pathway Suppression: The compound interferes with DNA binding of NF-κB, a master transcription factor regulating numerous genes involved in inflammatory responses and T-cell function [1] [2]. This effect further contributes to its immunosuppressive activity by preventing the expression of pro-inflammatory genes.

Table 1: Key Molecular Targets of this compound

Target Type IC₅₀/Effective Concentration Biological Consequence
Sphingomyelin Synthase 2 (SMS2) Enzyme 1.5 μM [2] [3] Altered membrane fluidity & sphingolipid metabolism
Sphingomyelin Synthase 1 (SMS1) Enzyme 3 μM [2] [3] Altered membrane fluidity & sphingolipid metabolism
5-Lipoxygenase (5-LOX) Enzyme 0.2 μM [4] Reduced leukotriene synthesis
ERK Phosphorylation Signaling Pathway 10 μM [1] Inhibited T-cell activation
JNK Phosphorylation Signaling Pathway 10 μM [1] Inhibited T-cell activation
NF-κB DNA Binding Transcription Factor 10 μM [1] Reduced inflammatory gene expression

The following diagram illustrates the interconnected signaling pathways affected by this compound and their role in T-cell proliferation:

architecture MalC This compound Redox Redox Modulation (Thiol depletion) MalC->Redox Induces SMS SMS Inhibition MalC->SMS Inhibits LOX 5-LOX Inhibition MalC->LOX Inhibits MAPK MAPK Pathway (pERK, pJNK) Redox->MAPK Disrupts NFkB NF-κB Activation Redox->NFkB Disrupts SMS->MAPK Affects Cytokines Cytokine Production (IL-2, IFN-γ, IL-6) MAPK->Cytokines Stimulates Proliferation T-cell Proliferation MAPK->Proliferation Promotes Inhibition INHIBITION MAPK->Inhibition NFkB->Cytokines Stimulates NFkB->Inhibition Cytokines->Proliferation Enhances Cytokines->Inhibition Proliferation->Inhibition Inhibition->Redox Inhibition->SMS Inhibition->LOX

Diagram 1: this compound acts on multiple targets to inhibit T-cell proliferation. The red boxes indicate primary molecular targets, blue boxes show affected signaling pathways, and green boxes represent downstream T-cell functions. Dashed red arrows highlight inhibitory relationships.

Quantitative Effects on T-cell Proliferation and Function

This compound demonstrates potent, concentration-dependent inhibition of T-cell proliferation and effector functions across multiple experimental systems. The quantitative data derived from these studies provide valuable insights for researchers designing experiments and interpreting results.

In Vitro Inhibition of T-cell Proliferation

In controlled laboratory settings, this compound exhibits dose-dependent suppression of T-cell proliferation when measured using CFSE dilution assays. At a concentration of 10 μM, this compound significantly decreases the percentage of proliferating cells following stimulation with concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies [1]. The inhibitory effects are rapidly manifest, with pretreatment of lymphocytes for just 2 hours sufficient to achieve substantial suppression of subsequent mitogen-induced proliferation [1]. This temporal efficiency suggests the compound acts on early activation events in T-cells.

The redox-dependent nature of this inhibition is demonstrated by rescue experiments using antioxidants. When lymphocytes are pre-treated with N-acetyl cysteine (NAC) before this compound exposure, the cellular thiol levels are restored, and the inhibition of T-cell proliferation is completely abrogated [1]. This finding confirms that the oxidative disruption of cellular redox balance is a primary mechanism through which this compound exerts its anti-proliferative effects on T-cells.

Cytokine Secretion Profiling

This compound significantly alters the cytokine secretion profile of activated T-cells, affecting both Th1-type and inflammatory cytokines:

  • IL-2 Production: this compound causes a marked reduction in IL-2 secretion, which is critical for T-cell clonal expansion and activation [1] [2]. This effect contributes to the overall immunosuppressive activity by limiting autocrine growth signals.

  • IFN-γ Suppression: The compound potently inhibits IFN-γ production, a key cytokine for cell-mediated immunity [1] [2]. This reduction likely impairs the ability of T-cells to activate macrophages and other immune cells.

  • IL-6 Inhibition: this compound decreases IL-6 secretion, an important inflammatory cytokine involved in T-cell differentiation and acute phase responses [1] [2].

Table 2: Quantitative Effects of this compound on T-cell Proliferation and Cytokine Production

Parameter Experimental System This compound Concentration Effect Reference
T-cell Proliferation Mouse lymphocytes + Con A 10 μM Significant decrease in proliferating cells [1]
IL-2 Secretion Mouse lymphocytes + Con A 10 μM Significantly reduced [1] [2]
IFN-γ Secretion Mouse lymphocytes + Con A 10 μM Significantly reduced [1] [2]
IL-6 Secretion Mouse lymphocytes + Con A 10 μM Significantly reduced [1] [2]
Surface CD69 Expression Mouse lymphocytes + Con A 10 μM Significantly reduced [1]
Surface CD25 Expression Mouse lymphocytes + Con A 10 μM Significantly reduced [1]
Homeostatic Proliferation Syngeneic CD4+ T-cells in lymphopenic hosts 10 μM (donor cell treatment) No significant effect [1] [2]
Surface Activation Marker Expression

This compound treatment significantly reduces the expression of activation markers on T-cells. Following stimulation with Con A, treated lymphocytes show decreased surface expression of both CD69 (early activation marker) and CD25 (IL-2 receptor alpha chain) [1]. This reduction in activation markers correlates with the observed functional impairments in proliferation and cytokine production, providing additional evidence of the compound's effectiveness in suppressing T-cell activation.

Detailed Experimental Protocols

This section provides comprehensive methodologies for evaluating this compound's effects on T-cell proliferation, enabling researchers to replicate and build upon existing findings.

T-cell Proliferation Assay Using CFSE Staining

The CFSE-based proliferation assay provides a quantitative measure of T-cell division through dye dilution, allowing precise tracking of proliferating populations [1] [2].

Materials Required:

  • Lymphocytes isolated from mouse spleen (or human PBMCs)
  • This compound (stock solution in DMSO, typically 10 mM)
  • CFSE (5 μM working concentration)
  • Concanavalin A (2.5 μg/mL) or anti-CD3/anti-CD28 antibodies
  • RPMI 1640 medium with 10% FBS
  • Flow cytometer with 488 nm excitation laser

Procedure:

  • Cell Preparation and Staining: Isolate lymphocytes from spleen or peripheral blood. Resuspend cells at 10×10⁶/mL in PBS. Add CFSE to a final concentration of 5 μM and incubate for 20 minutes at 37°C. Quench staining with 5 volumes of ice-cold complete medium and wash twice [1].

  • This compound Treatment: Resuspend CFSE-labeled lymphocytes at 1×10⁶/mL in complete medium. Add this compound (1-10 μM final concentration) or vehicle control (DMSO). Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere [1].

  • Mitogen Stimulation: Add Con A (2.5 μg/mL final concentration) or plate-bound anti-CD3 (1 μg/mL) with soluble anti-CD28 (0.5 μg/mL). Culture for 72 hours at 37°C with 10% FBS in a 95% air/5% CO₂ atmosphere [1].

  • Flow Cytometry Analysis: Harvest cells, wash with PBS, and acquire on a flow cytometer. Use the FL1 channel for CFSE detection. Analyze data using software such as FlowJo to determine the percentage of proliferating cells based on CFSE dilution [1].

Technical Notes:

  • Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity
  • Include controls for autofluorescence and compensation
  • For rescue experiments, pre-treat cells with NAC (5-10 mM) for 1 hour before this compound addition [1]
Cytokine Measurement by ELISA

Quantification of cytokine secretion provides insights into the functional consequences of T-cell inhibition by this compound.

Materials Required:

  • Lymphocytes (1×10⁶) treated as described above
  • ELISA kits for IL-2, IL-6, and IFN-γ
  • Culture supernatant collected after 24 hours of stimulation

Procedure:

  • Supernatant Collection: Culture this compound-treated and control lymphocytes with Con A (2.5 μg/mL) for 24 hours. Centrifuge at 300×g for 5 minutes and collect supernatant [1].

  • ELISA Performance: Follow manufacturer instructions for each cytokine ELISA kit. Generally, this involves:

    • Coating plates with capture antibody overnight
    • Blocking with assay diluent for 1 hour
    • Adding standards and samples for 2 hours
    • Adding detection antibody for 1 hour
    • Adding avidin-HRP for 30 minutes
    • Developing with TMB substrate and stopping with acid
    • Reading absorbance at 450 nm with correction at 570 nm [1]
Surface Staining for Activation Markers

Analysis of activation markers provides early indicators of T-cell responsiveness to stimulation following this compound treatment.

Materials Required:

  • Fluorochrome-conjugated antibodies against CD69 and CD25
  • Staining buffer (PBS with 1% BSA and 0.1% sodium azide)
  • Flow cytometer with appropriate laser and filter configurations

Procedure:

  • Cell Treatment and Stimulation: Incubate lymphocytes (2.5×10⁶) with this compound (10 μM, 2 hours) followed by stimulation with Con A (2.5 μg/mL, 24 hours for surface staining) [1] [2].

  • Antibody Staining: Harvest cells and wash with staining buffer. Resuspend cell pellet in 100 μL staining buffer containing fluorochrome-conjugated CD69 or CD25 monoclonal antibodies. Incubate for 30 minutes at 4°C in the dark [1] [2].

  • Flow Cytometry: Wash cells twice with staining buffer, resuspend in 300-500 μL staining buffer, and acquire on a flow cytometer. Use unstained and isotype-stained cells as controls [1] [2].

The following diagram illustrates the complete experimental workflow for evaluating this compound effects on T-cells:

workflow cluster_notes Key Considerations Start Lymphocyte Isolation (Mouse spleen or human PBMCs) CFSE CFSE Staining (5 μM, 20 min, 37°C) Start->CFSE MalCTreat This compound Treatment (1-10 μM, 2 hours) CFSE->MalCTreat Stimulate Mitogen Stimulation (Con A 2.5 μg/mL or αCD3/αCD28) MalCTreat->Stimulate Culture Culture Period (24h for cytokines, 72h for proliferation) Stimulate->Culture Analyze3 Surface Marker Staining (CD69, CD25 expression) Stimulate->Analyze3 Analyze1 Flow Cytometry Analysis (CFSE dilution for proliferation) Culture->Analyze1 Analyze2 ELISA Measurement (Cytokines in supernatant) Culture->Analyze2 Data Data Analysis (FlowJo, GraphPad Prism) Analyze1->Data Analyze2->Data Analyze3->Data Note1 Include NAC control (5-10 mM) for redox dependence tests Note2 Maintain DMSO <0.1% for vehicle control Note3 Collect supernatants at 24h for cytokine measurements

Diagram 2: Experimental workflow for evaluating this compound effects on T-cell proliferation and function. Blue boxes represent procedural steps, green boxes indicate analysis endpoints, and the red box shows final data analysis. Key methodological considerations are highlighted in the lower section.

In Vivo Administration and Ex Vivo Analysis

Assessment of this compound effects in living organisms provides critical translational insights beyond in vitro observations.

Procedure:

  • Animal Dosing: Administer this compound to mice (e.g., Swiss, BALB/c, or C57BL/6 strains, 8-10 weeks old) via intra-peritoneal injection. Typical doses range based on preliminary toxicity studies [1] [2].

  • Lymphocyte Isolation: After 24 hours, euthanize animals and isolate splenic lymphocytes. Stain cells with CFSE and stimulate with Con A (2.5 μg/mL) for 72 hours [1] [2].

  • Proliferation Assessment: Analyze CFSE dilution by flow cytometry to determine percentage of proliferating cells compared to vehicle-treated controls [1].

  • Cytokine Measurement: Collect culture supernatants after 24 hours of stimulation and measure IL-2, IFN-γ, and IL-6 levels by ELISA [1] [2].

Research Applications and Potential Therapeutic Translations

The robust inhibitory activity of this compound on T-cell proliferation positions it as a promising candidate for several research applications and potential therapeutic developments. The compound's unique mechanism of action through redox modulation offers advantages over conventional immunosuppressants.

Graft-versus-Host Disease (GvHD) Prophylaxis

This compound demonstrates remarkable efficacy in preventing acute GvHD in murine models. When donor lymphocytes are treated with this compound (10 μM for 4 hours) before adoptive transfer into lymphopenic recipients, the compound completely suppresses GvHD-associated mortality and morbidity [1]. This protective effect is evidenced by significant prevention of weight loss and reduction in serum levels of pro-inflammatory cytokines including IL-6 and IFN-γ [1]. Crucially, this compound treatment does not alter the homeostatic proliferation of syngeneic CD4+ T-cells in lymphopenic hosts, suggesting a selective action on alloreactive T-cells rather than generalized immunosuppression [1] [2]. This specificity makes it particularly attractive for preventing GvHD without compromising overall immune reconstitution.

Autoimmune and Inflammatory Conditions

The multi-target inhibitory profile of this compound suggests potential applications in various autoimmune and inflammatory disorders:

  • Psoriasis Treatment: Topical application of this compound markedly ameliorates imiquimod-induced psoriasis-like skin inflammation in mice [4]. This effect is mediated through potent inhibition of 5-lipoxygenase, resulting in decreased production of LTB₄, a key chemoattractant involved in psoriatic pathogenesis [4].

  • Rheumatoid Arthritis: The compound's dual inhibition of both T-cell activation and pro-inflammatory lipid mediator production suggests potential utility in rheumatoid arthritis and other T-cell-driven autoimmune conditions [1] [4].

  • Inflammatory Bowel Disease: The redox-modulating properties of this compound may provide benefit in conditions characterized by intestinal inflammation, though direct evidence in IBD models is not yet available.

Safety and Selectivity Considerations

An important advantage of this compound is its favorable safety profile compared to synthetic immunosuppressants. Acute toxicity studies in mice using this compound at concentrations up to 500 mg/kg showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues [3]. Additionally, cell viability assays using mouse embryonic fibroblasts demonstrated 56-97% cell viability after treatment with this compound at concentrations ranging from 0.01-1 mM [3]. The compound's natural origin from edible plants further supports its potential as a well-tolerated therapeutic agent [5] [3].

Conclusion

This compound represents a promising naturally derived immunomodulator with potent effects on T-cell proliferation and function. Its unique mechanism of action centered on redox modulation, combined with additional inhibitory activities on sphingomyelin synthase and 5-lipoxygenase, distinguishes it from conventional immunosuppressants. The comprehensive protocols provided in this document enable researchers to further explore the compound's mechanisms and therapeutic potential.

The dose-dependent efficacy of this compound in suppressing T-cell proliferation and cytokine production, coupled with its demonstrated activity in disease models such as GvHD and psoriasis, underscores its translational value. Future research directions should include structure-activity relationship studies to optimize potency and selectivity, investigation of combination therapies with existing immunomodulators, and expanded safety profiling in preparation for potential clinical development.

References

Application Notes: Malabaricone C as a Sphingomyelin Synthase (SMS) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Sphingomyelin synthase (SMS) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. As a novel natural inhibitor of SMS, Malabaricone C offers a powerful tool for probing sphingolipid biology and a promising candidate for therapeutic development in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [1] [2].

Key Pharmacological Activities this compound exhibits the following bioactivities:

  • SMS Inhibition: Non-competitive inhibition of SMS1 and SMS2, reducing sphingomyelin and diacylglycerol production [1] [3].
  • Anti-metabolic Syndrome Effects: In vivo administration reduces weight gain, improves glucose tolerance, and ameliorates hepatic steatosis in high-fat diet mouse models [1].
  • Anti-inflammatory Effects: Suppresses pro-inflammatory responses in macrophages by inhibiting the ROS/Akt/IKK/NF-κB signaling cascade [4] [5].

Quantitative Profiling of this compound The tables below summarize key quantitative data from published studies.

Table 1: Inhibitory Activity (IC₅₀) of this compound Against SMS Data determined via lysate-based assay using NBD-Ceramide as substrate [1]

Enzyme Target IC₅₀ Value (μM)
SMS1 3.0 μM
SMS2 1.5 μM

Table 2: Cell-Based Anti-inflammatory Activity of this compound Inhibition of LPS-induced NO production in mouse RAW264.7 macrophages [3]

Assay Type Cell Line IC₅₀ Value
NO Production Inhibition RAW264.7 2.3 μM

Table 3: In Vivo Efficacy of this compound in Obesity Model Effects in high-fat diet (HFD)-induced obesity mice models (HFD supplemented with 0.1% this compound for 8 weeks) [1]

Parameter Effect Observed
Body Weight 42.7% reduction in weight gain
Glucose Tolerance Significant improvement
Hepatic Steatosis Significant prevention and reduction
Plasma Triglycerides Significant reduction
Plasma Free Fatty Acids Significant reduction

Detailed Experimental Protocols

Protocol 1: SMS Inhibition Assay (Lysate-Based) This protocol measures direct SMS enzyme inhibition using cell lysates [1].

  • Step 1: Lysate Preparation

    • Prepare lysates from SMS1- or SMS2-expressing SMS1/2 double-knockout mouse fibroblasts.
    • Homogenize cells in buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% sucrose, protease inhibitors).
    • Centrifuge at 5000 rpm for 10 minutes; use supernatant as enzyme source [1] [6].
  • Step 2: Reaction Setup

    • Prepare reaction mixture:
      • 50 mM Tris-HCl (pH 7.4)
      • 25 mM KCl
      • C6-NBD-ceramide (0.1 μg/μL) as substrate
      • Phosphatidylcholine (0.01 μg/μL)
      • Test compound (this compound) at various concentrations [1] [6].
    • Initiate reaction by adding cell lysate.
    • Incubate at 37°C for 2 hours.
  • Step 3: Lipid Extraction and Analysis

    • Stop reaction and extract lipids with chloroform:methanol (2:1 v/v).
    • Dry organic phase under nitrogen gas.
    • Separate lipids by Thin-Layer Chromatography (TLC) using chloroform/methanol/20% ammonium hydroxide (14:6:1 v/v) as mobile phase.
    • Quantify fluorescently labeled C6-SM product using a phosphorimager or HPLC with fluorescence detection [1] [6].
    • Calculate IC₅₀ values from dose-response curves.

Protocol 2: SMS Inhibition Assay (Live Cell-Based with LC-MS/MS) This method uses live cells and LC-MS/MS for highly sensitive and quantitative measurement of SMS activity [2].

  • Step 1: Cell Culture and Preparation

    • Use HeLa cells stably expressing human SMS1 or SMS2.
    • Culture cells in standard DMEM medium with 10% FBS.
  • Step 2: Dosing and Incubation

    • Pre-incubate cells with this compound for 1 hour.
    • Add non-fluorescent C6-Ceramide (d18:1/6:0) substrate to the culture medium.
    • Incubate for 1 hour to allow metabolic conversion to C6-Sphingomyelin (C6-SM).
  • Step 3: Lipid Extraction and LC-MS/MS Analysis

    • Harvest cells and extract lipids.
    • Analyze using LC-MS/MS with a triple quadrupole mass spectrometer in positive ionization mode.
    • Use a C8 column with gradient elution (mobile phases: 10 mM ammonium acetate with 0.1% acetic acid, isopropanol, methanol).
    • Monitor specific transitions for C6-Cer and C6-SM using Selected Reaction Monitoring (SRM).
    • Quantify C6-SM production relative to control to determine SMS inhibitory activity [2].

Protocol 3: Assessing Anti-inflammatory Effects in Macrophages This protocol evaluates the compound's effect on inflammatory signaling [4] [5].

  • Step 1: Cell Stimulation

    • Use RAW264.7 murine macrophage cell line or primary murine peritoneal macrophages.
    • Pre-treat cells with this compound (e.g., 1-10 μM) for a set time (e.g., 1 hour).
    • Stimulate cells with LPS (e.g., 1 μg/mL) to induce inflammatory response.
  • Step 2: Measurement of Inflammatory Mediators

    • Nitric Oxide (NO): After 24 hours, measure nitrite accumulation in culture supernatant using Griess reagent.
    • PGE₂, IL-6, IFN-γ: Use commercial ELISA kits to quantify these mediators in the supernatant.
  • Step 3: Analysis of Signaling Pathways

    • Prepare cell lysates for western blotting.
    • Probe for key signaling proteins: phospho-Akt, total Akt, phospho-IKK, total IKK, phospho-IκBα, total IκBα, and NF-κB subunits (e.g., p65).
    • Assess NF-κB nuclear translocation via immunofluorescence or subcellular fractionation.

The experimental workflow for the cell-based anti-inflammatory assay can be visualized as follows:

G cluster_analysis Analysis Start Seed RAW264.7 macrophages PreTreat Pre-treatment with This compound Start->PreTreat Stimulate LPS Stimulation PreTreat->Stimulate Harvest Harvest Cells & Supernatant Stimulate->Harvest Measure Measure Outputs Harvest->Measure NO_Assay Griess Assay (NO) Measure->NO_Assay ELISA ELISA (PGE₂, IL-6, IFN-γ) Measure->ELISA Western Western Blot (p-Akt, p-IKK, p-IκB, etc.) Measure->Western

Anti-inflammatory Assay Workflow

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential stems from its dual inhibition of SMS and key inflammatory pathways.

SMS Inhibition and Metabolic Benefits this compound is a non-competitive inhibitor of both SMS1 (localized in the Golgi) and SMS2 (localized in the plasma membrane) [1]. By inhibiting these enzymes, it reduces the production of sphingomyelin and diacylglycerol, key lipids that contribute to:

  • Insulin resistance [1]
  • Lipid droplet accumulation in hepatocytes [1]
  • Activation of CD36/FAT, a fatty acid translocase that facilitates fat uptake in the liver [1]

This mechanism underpins its efficacy in reducing body weight, improving glucose tolerance, and preventing fatty liver in animal models [1].

Suppression of Inflammatory Signaling In LPS-stimulated macrophages, this compound exerts potent anti-inflammatory effects by targeting a critical upstream signaling cascade [4] [5]. The mechanism is summarized below:

G LPS LPS TLR4 TLR4 Activation LPS->TLR4 ROS ROS Generation TLR4->ROS Akt Akt Phosphorylation ROS->Akt IKK IKK Phosphorylation Akt->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases Output iNOS, COX-2, IL-6, IFN-γ NFkB->Output Inhibitor This compound Inhibitor->ROS Inhibitor->Akt Inhibitor->IKK

Anti-inflammatory Signaling Pathway

As the diagram shows, this compound blocks LPS-induced inflammatory responses by inhibiting reactive oxygen species (ROS) generation and the subsequent phosphorylation of Akt and IKK, which prevents the activation and nuclear translocation of the NF-κB transcription factor. This results in suppressed expression of inflammatory mediators like iNOS, COX-2, and various cytokines [4] [5].

Conclusion

This compound is a versatile and potent natural product with demonstrated efficacy in both metabolic and inflammatory disease models. The detailed protocols provided enable researchers to reliably evaluate its SMS inhibitory and anti-inflammatory activities, supporting its further development as a promising therapeutic candidate.

References

Application Notes: Malabaricone C as a Potent α-Glucosidase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction α-Glucosidase is a key enzyme in the digestive tract responsible for the cleavage of dietary carbohydrates into absorbable monosaccharides. Inhibiting this enzyme delays glucose absorption, making it a critical therapeutic strategy for managing postprandial blood glucose levels in Type 2 Diabetes (T2D) [1]. Malabaricone C, a bioactive acylphenol found in various Myristica species (e.g., Myristica cinnamomea and Myristica fragrans), has been identified as a potent natural α-glucosidase inhibitor with significant advantages over the conventional drug acarbose [2] [3] [4]. This document provides detailed experimental protocols and data for evaluating the α-glucosidase inhibitory activity of this compound.

2. Key Experimental Findings The primary quantitative measure of inhibitory potency for an enzyme inhibitor is the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the key inhibitory data for this compound and relevant comparators.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Reference Compounds

Compound IC₅₀ (μM) Potency Fold Increase vs. Acarbose Key Experimental Notes Source
This compound 59.61 μM 24x more potent Evaluated at concentrations of 0.02–2.5 mM. [2] [4]
Giganteone A (dimer of this compound) 39.52 μM 37x more potent Evaluated alongside this compound. [2] [4]
Acarbose (standard drug) Not explicitly stated (Reference standard) Used as the positive control in the assay. [2] [4]

Additional Context:

  • Source and Isolation: this compound can be isolated from the rind, seeds, and bark of various Myristica plants using solvents like methanol, which is efficient for extracting phenolic compounds with high bioactivity [3] [5].
  • Synergistic Antioxidant Activity: Beyond enzyme inhibition, this compound exhibits significant antioxidant capacities, such as DPPH and ABTS radical scavenging activities. This dual action is valuable as oxidative stress is a key contributor to diabetic complications [3] [1].

3. Detailed Experimental Protocol The following workflow outlines a standard colorimetric assay for determining the α-glucosidase inhibitory activity of a compound.

G Start Start Experiment Prep Reagent Preparation Start->Prep SamplePrep Sample Preparation (Serial Dilution of this compound) Prep->SamplePrep AssayMix Prepare Assay Mixture: - Phosphate Buffer (pH 6.8) - α-Glucosidase Enzyme Solution - Test Sample/Control SamplePrep->AssayMix PreIncubate Pre-incubate at 37°C for 10 min AssayMix->PreIncubate StartReaction Initiate Reaction by adding pNPG Substrate Solution PreIncubate->StartReaction StopReaction Stop Reaction with Na₂CO₃ Solution after 30 min StartReaction->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End End Calculate->End

3.1. Materials and Reagents

  • Enzyme: α-Glucosidase (e.g., from Saccharomyces cerevisiae).
  • Substrate: 4-Nitrophenyl α-D-glucopyranoside (pNPG).
  • Buffer: Potassium phosphate buffer (100 mM, pH 6.8).
  • Test Compound: this compound (dissolved in DMSO or buffer-compatible solvent; ensure final solvent concentration is <1% to avoid enzyme denaturation).
  • Positive Control: Acarbose.
  • Stop Solution: Sodium carbonate (Na₂CO₃) solution, 1M.
  • Equipment: Microplate reader or spectrophotometer, water bath or incubator set to 37°C.

3.2. Step-by-Step Procedure

  • Sample Preparation: Prepare a serial dilution of this compound in phosphate buffer or a compatible solvent to achieve the desired concentration range (e.g., 0.02–2.5 mM as used in the cited studies) [2] [4].
  • Assay Mixture: In a test tube or microplate well, mix 50 μL of the test sample (or buffer for the blank control) with 50 μL of α-glucosidase enzyme solution (typically 0.2-0.5 U/mL in phosphate buffer).
  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
  • Reaction Initiation: Add 50 μL of the substrate pNPG (3-5 mM in phosphate buffer) to start the reaction.
  • Incubation: Continue incubation at 37°C for exactly 30 minutes.
  • Reaction Termination: Stop the reaction by adding 100 μL of 1M Na₂CO₃ solution.
  • Absorbance Measurement: Measure the absorbance of the released product, p-nitrophenol, at 405 nm.

3.3. Data Analysis

  • Calculate the percentage inhibition of α-glucosidase activity for each concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] × 100 Where Abs_control is the absorbance of the well without the inhibitor.
  • Generate a dose-response curve by plotting % Inhibition versus the log of the inhibitor concentration.
  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis in graphing software.

4. Mechanism of Action and Significance Molecular docking studies indicate that this compound docks into the active site of the α-glucosidase enzyme, forming hydrogen bonds with key residues [2] [4]. This suggests a competitive inhibition mechanism, where this compound blocks the substrate from binding to the enzyme's active site. The following diagram illustrates the proposed mechanism and its physiological consequence.

G Carbohydrate Dietary Carbohydrates Enzyme α-Glucosidase Enzyme (Active Site) Carbohydrate->Enzyme Glucose Free Glucose Enzyme->Glucose Hydrolysis Absorption Intestinal Glucose Absorption Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia MalabariconeC This compound InhibitedEnzyme Enzyme-Inhibitor Complex MalabariconeC->InhibitedEnzyme Binds Active Site InhibitedEnzyme->Glucose Blocks Hydrolysis

This mechanism leads to delayed carbohydrate digestion and reduced glucose absorption in the small intestine, effectively controlling the postprandial spike in blood glucose levels [1]. The high potency of this compound, coupled with its antioxidant properties, positions it as a promising candidate for the development of functional foods or nutraceuticals aimed at diabetes management with potentially fewer side effects than synthetic drugs [3] [1].

References

Malabaricone C as a Novel Prophylactic Agent for Acute Graft-versus-Host Disease: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Malabaricone C (Mal C) is a natural bioactive acylphenol found in plants of the Myristicaceae family, such as Myristica fragrans (nutmeg) and Myristica malabarica [1]. Recent investigations have revealed its potent immunosuppressive properties, positioning it as a promising candidate for the prophylaxis of acute Graft-versus-Host Disease (GVHD). Acute GVHD is a common and serious complication following allogeneic hematopoietic cell transplantation (alloHCT), where donor immune cells attack recipient tissues, leading to high morbidity and mortality [2] [3]. The pathophysiology involves donor T-cell activation, proliferation, and cytokine production in response to host antigens [4] [5].

This compound exerts its primary immunosuppressive effect through redox modulation of activated T-cells. The compound significantly reduces intracellular thiol levels (including glutathione) in lymphocytes, creating a pro-oxidant intracellular environment that disrupts T-cell receptor signaling and activation pathways [1] [6]. This redox-based mechanism inhibits critical steps in T-cell activation:

  • Inhibition of Proliferation and Cytokine Secretion: Mal C suppresses mitogen-induced T-cell proliferation and secretion of key cytokines like IL-2, IFN-γ, and IL-6 [1] [6].
  • Suppression of Key Signaling Pathways: It inhibits Concanavalin A-induced phosphorylation of ERK and JNK, crucial components of the MAPK signaling pathway [1] [6].
  • Inhibition of NF-κB Activation: Mal C prevents the DNA binding of the central transcription factor NF-κB, thereby blocking the expression of pro-inflammatory genes [1].

Table 1: Key Molecular and Biological Characteristics of this compound

Property Description / Value Significance
Chemical Class Acylphenol Natural product with bioactive properties
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one Definitive chemical identification
Source Myristica fragrans, Myristica malabarica (Nutmeg family) Naturally derived compound
Molecular Target Cellular thiols / Redox balance; Sphingomyelin Synthase (SMS) Primary: Immunomodulation via redox shift. Secondary: SMS inhibition (IC~50~: SMS1=3 μM, SMS2=1.5 μM) [6]
Mechanism in GVHD Redox-mediated inhibition of T-cell activation, proliferation, and cytokine production (IL-2, IFN-γ, IL-6) [1] [6] Targets the root cause of acute GVHD

In Vitro and In Vivo Efficacy Data

Quantitative Summary of Efficacy

Comprehensive in vitro and in vivo studies demonstrate the efficacy of this compound in suppressing alloreactive T-cell responses, the primary drivers of acute GVHD.

Table 2: Summary of In Vitro and In Vivo Efficacy Data for this compound

Model System Treatment Conditions Key Results and Outcomes Reference
In Vitro - Mouse Lymphocytes Mal C (1-10 μM) + Con A or anti-CD3/28 stimulation Dose-dependent inhibition of T-cell proliferation; Significant reduction in IL-2, IFN-γ, and IL-6 secretion [1]. [1]
In Vitro - Signaling Mal C (10 μM) + Con A stimulation Inhibition of ERK/JNK phosphorylation and NF-κB DNA binding [1] [6]. [1] [6]
In Vivo - Mouse Prophylaxis Intra-peritoneal injection of Mal C; Lymphocytes isolated after 24h Significant decrease in ex vivo Con A-induced T-cell proliferation and cytokine secretion compared to vehicle control [6]. [6]
In Vivo - Mouse aGVHD Model Donor cells (C57BL/6) treated with Mal C (10 μM, 4h) before transfer into irradiated BALB/c recipients Complete suppression of GvHD-associated mortality and morbidity; Prevented GvHD-associated weight loss; Reduced serum levels of IL-6 and IFN-γ [1] [6]. [1] [6]
Validation of Mechanism and Specificity

A critical experiment validating the redox-dependent mechanism involved the use of N-acetyl cysteine (NAC), a cell-permeable thiol antioxidant. Pre-treatment of lymphocytes with NAC completely abrogated Mal C-mediated inhibition of T-cell proliferation and cytokine secretion, and restored cellular thiol levels [1]. Physical interaction between Mal C and NAC was confirmed via HPLC and spectral analysis, suggesting direct thiol binding as a key mechanism [1] [6]. Furthermore, Mal C treatment did not alter the homeostatic proliferation of syngeneic CD4+ T-cells in lymphopenic hosts, indicating that its immunosuppressive effects may be specific to alloreactive, hyper-activated T-cells, which is a highly desirable trait for a GVHD prophylactic agent [6].

Experimental Protocols

Protocol 1: In Vitro Assessment of T-Cell Proliferation and Cytokine Inhibition

This protocol is designed to evaluate the potency of this compound in suppressing human or mouse T-cell responses in a controlled setting [1] [6].

  • Objective: To determine the dose-dependent inhibitory effect of this compound on T-cell proliferation and cytokine production.
  • Materials:
    • Isolation: Lymphocytes from human peripheral blood or mouse spleen.
    • Media: RPMI 1640 supplemented with 10% FBS.
    • Stimulants: Concanavalin A (Con A) (2.5 μg/mL) or anti-CD3/CD28 antibodies.
    • Staining: Carboxyfluorescein diacetate succinimidyl ester (CFSE).
    • Detection: Flow cytometer, ELISA kits for IL-2, IL-6, IFN-γ.
  • Method:
    • Isolate lymphocytes and stain with CFSE (5 μM).
    • Pre-treat cells with this compound (1-10 μM) or vehicle control (DMSO) for 2 hours.
    • Stimulate with Con A (2.5 μg/mL) or surface-bound anti-CD3 (1 μg/mL) / soluble anti-CD28 (0.5 μg/mL).
    • Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
    • Analyze proliferation by measuring CFSE dilution using flow cytometry.
    • For cytokine analysis, collect culture supernatant after 24 hours and measure cytokine levels via ELISA.
  • Quality Control: Include controls for vehicle (DMSO), unstimulated cells, and stimulated cells without Mal C. Use NAC (pre-treatment 2h) as a control for mechanism validation.
Protocol 2: In Vivo Prophylaxis Model for Acute GVHD

This protocol outlines the use of this compound for prophylaxis in a standard mouse model of acute GVHD [1] [6].

  • Objective: To assess the efficacy of this compound in preventing acute GVHD mortality and morbidity in an allogeneic transplant setting.
  • Materials:
    • Mice: C57BL/6 (donor) and BALB/c (recipient), 8-12 weeks old.
    • Irradiator.
    • This compound stock solution.
  • Method:
    • Donor Cell Preparation: Isolate splenic lymphocytes from C57BL/6 mice.
    • Ex Vivo Treatment: Treat donor cells with this compound (10 μM) or vehicle for 4 hours at 37°C.
    • Recipient Conditioning: Irradiate BALB/c recipients with a sublethal dose (e.g., 6 Gy) to create a lymphopenic environment.
    • Cell Transfer: Adoptively transfer 10 million treated donor cells into each recipient mouse via lateral tail vein injection.
    • Monitoring: Monitor mice daily for 30-50 days for:
      • Survival.
      • Clinical Score: Weight loss, posture, activity, fur texture.
      • GVHD Severity: Score for diarrhea, skin inflammation.
      • Cytokine Levels: Collect serum at endpoints to measure IL-6 and IFN-γ via ELISA.
  • Quality Control: Include control groups: 1) Unirradiated healthy controls, 2) Irradiated recipients receiving vehicle-treated allogeneic cells (positive GVHD control), 3) Syngeneic transplant controls.

The following diagram illustrates the signaling pathways targeted by this compound and the logical flow of the in vivo prophylaxis protocol.

gvhd_prophylaxis cluster_signaling This compound Signaling Inhibition cluster_protocol In Vivo Prophylaxis Protocol TCR T-Cell Receptor Activation MAPK MAPK Pathway (ERK/JNK) TCR->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-2, IFN-γ, IL-6) NFkB->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation MalC_Redox This compound (Redox Modulation) ↓ Cellular Thiols MalC_Redox->MAPK Inhibits Phosphorylation MalC_Redox->NFkB Inhibits DNA Binding Step1 1. Isolate Donor Lymphocytes (C57BL/6 mice) Step2 2. Ex Vivo Treatment Mal C (10µM, 4 hours) Step1->Step2 Step3 3. Recipient Conditioning (Irradiate BALB/c mice) Step2->Step3 Step4 4. Adoptive Cell Transfer (10 million cells/mouse) Step3->Step4 Step5 5. Monitor Outcome: • Survival • Weight Loss • Clinical Score • Serum Cytokines Step4->Step5 Outcome Result: Prevents Acute GVHD Mortality & Morbidity Step5->Outcome

Discussion and Future Perspectives

The preclinical data positions this compound as a compelling candidate for acute GVHD prophylaxis. Its unique redox-mediated mechanism offers an alternative to current standard immunosuppressants like calcineurin inhibitors (cyclosporine, tacrolimus) [4] [7]. A significant advantage observed in animal studies is its ability to prevent lethal GVHD without compromising homeostatic T-cell proliferation [6], suggesting a potential for preserving immune reconstitution and anti-infective immunity—a common limitation of broad immunosuppressants.

This compound also exhibits activity against sphingomyelin synthase (SMS), with IC₅₀ values of 3 μM and 1.5 μM for SMS1 and SMS2, respectively [6]. As SMS is involved in sphingolipid metabolism and membrane fluidity, this activity may contribute to its observed efficacy in metabolic syndrome models and could represent a secondary mechanism affecting T-cell membrane dynamics and signaling [6] [8].

For clinical translation, key steps include:

  • Lead Optimization: Further SAR studies to improve potency and pharmacokinetic properties [8].
  • Therapeutic Window: Comprehensive toxicology studies to establish a safety margin.
  • Combination Therapy: Exploration of synergy with existing prophylactic regimens (e.g., low-dose tacrolimus or post-transplant cyclophosphamide) [4] [5].

Conclusion

This compound represents a novel, naturally derived immunomodulator with a well-defined mechanism of action targeting cellular redox to suppress alloreactive T-cell responses. Robust in vitro and in vivo data support its potential for development as an effective prophylactic agent against acute GVHD. The provided application notes and protocols offer a foundation for researchers to further investigate and develop this promising compound.

References

Comprehensive Application Notes and Protocols: Malabaricone C-Mediated Inhibition of ERK and JNK Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Malabaricone C

This compound (Mal C) is a naturally occurring diarylnonanoid compound isolated from various Myristica species, particularly Myristica malabarica (Bombay mace or false nutmeg) and Myristica fragrans (nutmeg). This phenolic compound has attracted significant scientific interest due to its potent anti-inflammatory properties and unique mechanism of action involving modulation of key cellular signaling pathways. Chemically, this compound is characterized as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one with a molecular weight of 358.43 g/mol [1]. Beyond its well-documented anti-inflammatory effects, Mal C exhibits multiple pharmacological activities, including antioxidant, antiulcer, and anticancer properties, making it a promising candidate for therapeutic development [2] [3].

The primary mechanism underlying this compound's anti-inflammatory activity involves the inhibition of critical phosphorylation events in intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways. Research has demonstrated that Mal C specifically targets the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, resulting in downstream suppression of pro-inflammatory gene expression [2] [3] [4]. This coordinated inhibition of signaling nodes positions this compound as a valuable pharmacological tool for studying inflammatory pathways and a promising lead compound for developing novel anti-inflammatory therapeutics.

Quantitative Data Summary of this compound Effects

To facilitate easy comparison of this compound's effects across different experimental systems, we have compiled comprehensive quantitative data from multiple studies into structured tables below.

Table 1: Inhibition of MAPK Phosphorylation and Inflammatory Mediators by this compound

Experimental System Parameter Measured Mal C Concentration Inhibition/Effect Citation
RAW264.7 macrophages LPS-induced JNK phosphorylation 10 μM Significant inhibition [3] [4]
RAW264.7 macrophages LPS-induced ERK phosphorylation 10 μM Significant inhibition [3] [4]
RAW264.7 macrophages LPS-induced NO production 10 μM ~60% inhibition [3] [5]
RAW264.7 macrophages LPS-induced PGE2 production 10 μM Significant inhibition [6]
RAW264.7 macrophages LPS-induced IL-6 production 10 μM Significant inhibition [6]
Mouse lymphocytes Con A-induced ERK phosphorylation 10 μM Significant inhibition [2] [7]
Mouse lymphocytes Con A-induced JNK phosphorylation 10 μM Significant inhibition [2] [7]
Mouse lymphocytes Con A-induced IFN-γ secretion 10 μM Significant inhibition [2] [7]
Mouse lymphocytes Con A-induced IL-2 secretion 10 μM Significant inhibition [2] [7]

Table 2: In Vivo Efficacy and Additional Molecular Targets of this compound

Experimental System Parameter Measured Mal C Dose Inhibition/Effect Citation
LPS-administered mice Plasma TNF-α levels 10 mg/kg ~74% inhibition [3] [5]
LPS-administered mice Plasma IL-1β levels 10 mg/kg ~69% inhibition [3] [5]
LPS-administered mice Plasma NO levels 10 mg/kg ~60% inhibition [3] [5]
LPS-administered mice Vascular permeability 50 mg/kg ~60% reduction [3] [4]
Acute GvHD mouse model Morbidity and mortality 10 mg/kg Complete abrogation [2] [7]
MCF-7 cells Apoptosis induction 10 μM 64% sub-G1 population [1]
RAW264.7 cells SMS1 inhibition N/A IC50 = 3 μM [1]
RAW264.7 cells SMS2 inhibition N/A IC50 = 1.5 μM [1]

Experimental Protocols

Protocol 1: Assessing ERK/JNK Inhibition in LPS-Stimulated Macrophages
3.1.1 Background and Principles

The lipopolysaccharide (LPS)-induced inflammation model in macrophages represents a well-established system for studying anti-inflammatory compounds and their mechanisms of action. LPS activates toll-like receptor 4 (TLR4) signaling, leading to downstream phosphorylation of MAPKs including ERK and JNK, which ultimately results in the activation of pro-inflammatory transcription factors and expression of inflammatory mediators [6]. This compound inhibits this pathway by targeting early phosphorylation events in the MAPK cascade and subsequent NF-κB activation [6] [3]. This protocol details the methodology for evaluating this compound's effects on ERK and JNK phosphorylation in LPS-stimulated RAW264.7 macrophages, providing a standardized approach for confirming its mechanism of action.

3.1.2 Materials and Reagents
  • Cell line: RAW264.7 murine macrophage cell line
  • This compound: Prepare stock solution at 10-100 mM in DMSO; store at -20°C
  • LPS: Lipopolysaccharide from E. coli O111:B4, prepare 1 mg/mL stock in PBS
  • Phosphoprotein lysis buffer: Containing protease and phosphatase inhibitors
  • Antibodies: Anti-phospho-ERK, anti-total ERK, anti-phospho-JNK, anti-total JNK
  • SDS-PAGE and western blotting equipment
  • ELISA kits: For NO (Griess reagent), PGE2, IL-6, and TNF-α detection
3.1.3 Step-by-Step Procedure
  • Cell culture and pretreatment:

    • Maintain RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
    • Seed cells in 6-well plates at a density of 5 × 10⁵ cells/well and allow to adhere for 24 hours.
    • Pretreat cells with varying concentrations of this compound (1-10 μM) or vehicle control (DMSO, final concentration <0.1%) for 2 hours.
  • Cell stimulation and protein extraction:

    • Stimulate cells with LPS (1 μg/mL) for 15-30 minutes for phosphorylation studies or 6-24 hours for cytokine measurements.
    • For phosphorylation analysis, remove medium, wash cells with ice-cold PBS, and lyse using phosphoprotein lysis buffer containing 1% protease and phosphatase inhibitors.
    • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatants for analysis.
  • Western blot analysis:

    • Determine protein concentration using BCA assay and normalize samples.
    • Separate 20-30 μg of protein by SDS-PAGE (10-12% gels) and transfer to PVDF membranes.
    • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies (anti-phospho-ERK, anti-phospho-JNK, 1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and imaging system.
    • Strip membranes and reprobe with total ERK and JNK antibodies to confirm equal loading.
  • Quantification of inflammatory mediators:

    • Collect culture supernatants after 24 hours of LPS stimulation.
    • Measure NO production using Griess reagent system according to manufacturer's protocol.
    • Quantify PGE2, IL-6, and TNF-α levels using commercial ELISA kits.
3.1.4 Data Analysis and Interpretation
  • Normalize phospho-protein levels to total protein levels for accurate quantification of inhibition.
  • Calculate percentage inhibition using the formula: % Inhibition = [1 - (Mal C treated - Background) / (LPS control - Background)] × 100
  • Determine IC₅₀ values using non-linear regression analysis of concentration-response data.
  • Expected results: this compound should show dose-dependent inhibition of ERK and JNK phosphorylation with significant suppression at 10 μM concentration [2] [3]. Concurrent reduction in NO, PGE2, and cytokine production should be observed, confirming functional anti-inflammatory effects.
Protocol 2: Evaluating T-cell Proliferation and Cytokine Secretion
3.2.1 Background and Principles

T-cell activation plays a critical role in adaptive immune responses and inflammatory disorders. Upon activation, T-cells undergo rapid proliferation and cytokine secretion mediated through ERK and JNK signaling pathways [2] [7]. This compound modulates T-cell responses through redox-dependent mechanisms, as evidenced by the reversal of its effects with N-acetyl cysteine (NAC) treatment [2] [7]. This protocol describes the assessment of this compound's effects on T-cell proliferation and cytokine production, providing insights into its immunomodulatory properties and potential applications in T-cell-mediated inflammatory conditions.

3.2.2 Materials and Reagents
  • Animals: Swiss, BALB/c, or C57BL/6 mice (8-10 weeks old)
  • T-cell isolation kit: CD4⁺ T-cell isolation kit (Miltenyi Biotech)
  • Mitogens: Concanavalin A (Con A, 2.5 μg/mL) or anti-CD3/CD28 antibodies
  • This compound: 10 mM stock in DMSO
  • CFSE: Carboxyfluorescein succinimidyl ester (5 μM working solution)
  • Flow cytometry antibodies: Fluorochrome-conjugated anti-CD69, anti-CD25
  • ELISA kits: For IL-2, IFN-γ, and IL-6 detection
  • N-acetyl cysteine (NAC): 500 mM stock in PBS, filter sterilized
3.2.3 Step-by-Step Procedure
  • Lymphocyte isolation and T-cell purification:

    • Euthanize mice according to institutional guidelines and aseptically remove spleens.
    • Prepare single-cell suspension by mechanical dissociation through 70 μm cell strainer.
    • Isolate CD4⁺ T-cells using magnetic bead-based isolation kit according to manufacturer's protocol.
    • Assess purity (>90%) by flow cytometry using CD4 staining.
  • Cell labeling and treatment:

    • Label cells with CFSE (5 μM) for 10 minutes at 37°C, then quench with 5 volumes of ice-cold complete media.
    • Pretreat cells with this compound (1-10 μM) with or without NAC (5-10 mM) for 2 hours.
    • Stimulate cells with Con A (2.5 μg/mL) or plate-bound anti-CD3 (1 μg/mL) plus soluble anti-CD28 (0.5 μg/mL).
    • Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere for proliferation analysis.
  • Flow cytometry analysis:

    • For proliferation assessment, analyze CFSE dilution using flow cytometry after 72 hours.
    • For activation markers, stain cells with fluorochrome-conjugated CD69 or CD25 antibodies after 24 hours of stimulation.
    • For intracellular signaling, fix and permeabilize cells after 2 hours of stimulation, then stain with anti-pERK and anti-pJNK antibodies.
    • Acquire data on flow cytometer and analyze using FlowJo software.
  • Cytokine measurement:

    • Collect culture supernatants after 24 hours of stimulation.
    • Measure IL-2, IFN-γ, and IL-6 levels using commercial ELISA kits according to manufacturer's instructions.
3.2.4 Data Analysis and Interpretation
  • Proliferation analysis: Determine percentage of proliferating cells based on CFSE dilution using flow cytometry software.
  • Cytokine quantification: Generate standard curves for each cytokine and calculate concentrations in samples.
  • Statistical analysis: Perform one-way ANOVA with post-hoc tests for multiple comparisons.
  • Expected results: this compound should demonstrate dose-dependent inhibition of T-cell proliferation and cytokine secretion, with approximately 50-70% inhibition at 10 μM concentration [2] [7]. These effects should be reversible with NAC pretreatment, confirming redox-dependent mechanisms.

Signaling Pathways and Molecular Mechanisms

Visual Representation of this compound Signaling Pathways

The following diagrams illustrate the key molecular targets and signaling pathways modulated by this compound in different cellular contexts:

MalabariconeC_Macrophage This compound Inhibition of LPS-Induced Signaling in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK NFkB NFkB IKK->NFkB INOS INOS NFkB->INOS COX2 COX2 NFkB->COX2 TNFa TNFa NFkB->TNFa IL6 IL6 NFkB->IL6 ROS ROS ROS->TAK1 Akt Akt ROS->Akt Akt->IKK p38->NFkB JNK->NFkB MalC MalC MalC->IKK Inhibits Activation MalC->ROS Inhibits MalC->ERK Inhibits Phosphorylation MalC->JNK Inhibits Phosphorylation

Diagram 1: this compound inhibition of LPS-induced signaling pathways in macrophages. Mal C targets multiple points in the inflammatory cascade including ROS production, JNK/ERK phosphorylation, and IKK activation, ultimately suppressing expression of inflammatory mediators.

MalabariconeC_TCell This compound Effects on T-Cell Activation and Signaling TCR TCR ERK_TCell ERK_TCell TCR->ERK_TCell JNK_TCell JNK_TCell TCR->JNK_TCell CD28 CD28 CD28->ERK_TCell CD28->JNK_TCell AP1 AP1 ERK_TCell->AP1 Proliferation Proliferation ERK_TCell->Proliferation JNK_TCell->AP1 JNK_TCell->Proliferation NFkB_TCell NFkB_TCell IL2 IL2 NFkB_TCell->IL2 IFNg IFNg NFkB_TCell->IFNg IL6 IL6 NFkB_TCell->IL6 AP1->IL2 AP1->IFNg Proliferation->IFNg CellularThiols CellularThiols MalC_TCell MalC_TCell MalC_TCell->ERK_TCell Inhibits Phosphorylation MalC_TCell->JNK_TCell Inhibits Phosphorylation MalC_TCell->NFkB_TCell Inhibits Activation MalC_TCell->CellularThiols Depletes NAC NAC NAC->CellularThiols Restores NAC->MalC_TCell Reverses Inhibition

Diagram 2: this compound effects on T-cell activation and signaling. Mal C modulates T-cell responses through redox-dependent mechanisms involving cellular thiol depletion, inhibiting ERK/JNK phosphorylation and NF-κB activation, effects reversible by NAC treatment.

Detailed Mechanism Description

This compound exerts its anti-inflammatory effects through multi-targeted inhibition of key signaling pathways in both innate and adaptive immune cells. In macrophages, Mal C primarily blocks the MyD88-dependent TLR4 signaling pathway induced by LPS stimulation [3] [4]. This inhibition occurs at multiple levels:

  • Redox modulation: Mal C significantly reduces cellular thiol levels and inhibits LPS-induced ROS production, which is required for optimal activation of downstream signaling cascades [6] [7]. The physical interaction between Mal C and thiol antioxidants like NAC has been confirmed through HPLC and spectral analysis, providing mechanistic insight into this redox modulation [2] [7].

  • MAPK inhibition: Mal C specifically suppresses the phosphorylation of JNK and ERK in response to inflammatory stimuli without significantly affecting p38 MAPK phosphorylation in certain cellular contexts [3] [4]. This selective inhibition disrupts the transmission of pro-inflammatory signals to the nucleus.

  • NF-κB pathway suppression: By inhibiting IκB phosphorylation and degradation, Mal C prevents nuclear translocation of NF-κB and its subsequent DNA binding activity [2] [3]. This effect abrogates the expression of numerous NF-κB-dependent inflammatory genes including iNOS, COX-2, TNF-α, IL-1β, and IL-6.

In T-cells, this compound similarly targets ERK and JNK phosphorylation following T-cell receptor engagement, resulting in suppressed proliferation and cytokine production [2] [7]. The dependence on cellular redox status is particularly prominent in T-cells, where NAC completely reverses Mal C-mediated inhibition of proliferation and cytokine secretion, highlighting the crucial role of thiol modulation in its mechanism of action.

Therapeutic Applications and Research Implications

The multifaceted mechanism of this compound, particularly its inhibition of ERK and JNK phosphorylation, supports its potential application in various inflammatory and immunological disorders. Evidence from preclinical models demonstrates several promising therapeutic applications:

  • Graft-versus-host disease (GvHD): Administration of this compound completely abrogated acute GvHD-associated morbidity and mortality in mouse models without altering homeostatic T-cell proliferation [2] [7]. This selective immunosuppression presents a significant advantage over conventional immunosuppressants that cause generalized immunosuppression.

  • Inflammatory bowel disease: The compound's ability to suppress T-cell hyperactivation and pro-inflammatory cytokine production suggests potential application in T-cell-mediated intestinal inflammation [2].

  • Rheumatoid arthritis: Through inhibition of NF-κB and MAPK pathways, Mal C targets multiple pathogenic processes in rheumatoid arthritis including synovial inflammation and joint destruction [3] [4].

  • Vascular diseases: this compound induces heme oxygenase-1 (HO-1) expression in vascular smooth muscle cells through the PI3K/Akt/Nrf2 pathway, suppressing PDGF-induced proliferation and migration [8]. This mechanism supports its potential application in preventing restenosis and atherosclerosis progression.

  • Metabolic disorders: As a sphingomyelin synthase inhibitor with IC₅₀ values of 3 μM and 1.5 μM for SMS1 and SMS2 respectively, Mal C reduces body weight gain, improves glucose tolerance, and decreases hepatic lipid accumulation in high-fat diet models [1]. These effects position it as a promising candidate for metabolic syndrome research.

The differential effects of this compound on various signaling pathways across cell types highlight its context-dependent mechanisms. While it inhibits Akt phosphorylation in LPS-stimulated macrophages [6], it activates the PI3K/Akt pathway in vascular smooth muscle cells to induce HO-1 expression [8]. This cell-type specific activity underscores the importance of careful experimental design when investigating Mal C's effects in different pathological models.

Conclusion

This compound represents a promising multi-target therapeutic candidate with potent anti-inflammatory and immunomodulatory activities mediated primarily through inhibition of ERK and JNK phosphorylation. The detailed protocols provided in this document enable researchers to systematically evaluate its effects on inflammatory signaling pathways in both innate and adaptive immune cells. The compound's unique mechanism of action, involving redox-dependent modulation of multiple signaling nodes, distinguishes it from conventional anti-inflammatory agents and supports its further development for inflammatory and immunological disorders.

Future research directions should focus on elucidating the structural basis for this compound's interaction with signaling components, optimizing its pharmacokinetic properties for in vivo application, and exploring potential synergies with existing therapeutics. The well-characterized effects on ERK and JNK phosphorylation provide a solid foundation for these development efforts, positioning this compound as both a valuable pharmacological tool and a promising therapeutic candidate.

References

Application Note: Malabaricone C as an Inhibitor of NF-κB DNA Binding and Signaling in Inflammatory and Immunological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Malabaricone C (Mal C), a natural diarylnonanoid phenolic compound isolated from Myristica malabarica (commonly known as Rampatri or Bombay mace), has emerged as a potent anti-inflammatory and immunomodulatory agent [1] [2]. Its biological activity is primarily attributed to its ability to modulate key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. Its hyperactivation is implicated in various pathological conditions, including autoimmune diseases, chronic inflammation, and graft-versus-host disease (GvHD) [1] [2].

This application note provides a detailed experimental framework for researchers to investigate the inhibitory effects of this compound on NF-κB DNA binding and its upstream regulation. We summarize quantitative findings, provide step-by-step protocols for key assays, and illustrate the mechanistic pathways through specially generated diagrams.

Mechanism of Action: An Overview

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that converges on the inhibition of the NF-κB pathway. The compound targets several upstream signaling components, ultimately preventing the translocation of NF-κB to the nucleus and its subsequent binding to DNA [1] [3] [2].

The following diagram synthesizes the documented signaling pathways through which this compound modulates NF-κB activity in different experimental models (e.g., T-cells and macrophages). The red inhibitory symbols (⊥) highlight the specific steps where Mal C has been experimentally shown to exert its effect.

G This compound Inhibition of NF-κB Signaling Pathway cluster_0 Upstream Signaling cluster_1 NF-κB Activation Cascade LPS LPS ROS Reactive Oxygen Species (ROS) LPS->ROS MAPKs MAPK Pathways (p38, JNK) LPS->MAPKs ConA ConA ConA->MAPKs NSAIDs NSAIDs NSAIDs->ROS IKK IKK Complex (IKKα/β/γ) ROS->IKK Akt Akt Signaling ROS->Akt IkB IκBα (Inactive Complex) IKK->IkB Phosphorylation & Degradation MAPKs->IKK Akt->IKK NFkB_Inactive NF-κB p65/p50 (Cytosolic, Inactive) IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB p65/p50 (Nuclear, Active) NFkB_Inactive->NFkB_Active Nuclear Translocation DNA_Binding DNA Binding & Gene Transcription NFkB_Active->DNA_Binding Outcomes Inflammatory Gene Expression: • iNOS & NO • COX-2 & PGE₂ • TNF-α, IL-6, IL-1β • T-cell Proliferation • Cytokine Secretion DNA_Binding->Outcomes MalC This compound (Mal C) MalC->ROS Scavenges MalC->IKK Inhibits Phosphorylation MalC->MAPKs Inhibits Phosphorylation (ERK, JNK) MalC->Akt MalC->DNA_Binding Directly Inhibits DNA Binding

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo studies. The tables below consolidate key quantitative findings for easy reference.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators *In Vitro*

Cell Type/Stimulus Parameter Measured Mal C Effect (Dose Range) Citation
RAW 264.7 Macrophages / LPS NO Production Inhibition (IC₅₀ ~9.1 µM) [2]
RAW 264.7 Macrophages / LPS PGE₂ Production Significant suppression (1-10 µM) [3] [2]
RAW 264.7 Macrophages / LPS iNOS & COX-2 Protein Expression Dose-dependent inhibition (5-20 µM) [3] [2]
RAW 264.7 Macrophages / LPS TNF-α & IL-6 Production Dose-dependent inhibition (5-20 µM) [3]
Murine Lymphocytes / Con A T-cell Proliferation ~70-80% Inhibition (5 µM) [1] [4]
Murine Lymphocytes / Con A IFN-γ & IL-2 Secretion Significant reduction (5 µM) [1] [4]

Table 2: Efficacy of this compound in Animal Models of Inflammation and Disease

Disease Model Species Mal C Dosage & Route Key Outcome Citation
Acute GvHD Mouse 2 mg/kg, Intraperitoneal Complete abrogation of morbidity & mortality [1] [4]
NSAID-induced Gastropathy Mouse 10 mg/kg, Oral Significant reduction in gastric lesions and inflammation; improved survival [5]
LPS-induced Vascular Permeability Mouse 5-50 mg/kg, Oral Dose-dependent reduction in dye leakage [2]
LPS-induced Plasma Cytokines Mouse 20 mg/kg, Oral Suppressed TNF-α and IL-1β levels [2]

Detailed Experimental Protocols

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is adapted from the study that directly demonstrated Mal C's inhibition of NF-κB DNA binding in Concanavalin A (Con A)-activated lymphocytes [1].

1. Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled DNA probe containing the NF-κB consensus sequence is incubated with a nuclear protein extract. If NF-κB is present and active, it will bind to the probe, forming a complex that migrates more slowly in a non-denaturing polyacrylamide gel than the free probe.

2. Reagents and Equipment:

  • Cells: Primary murine lymphocytes or relevant cell line (e.g., RAW 264.7 macrophages).
  • Stimulant: Con A (5 µg/mL) or LPS (100 ng/mL).
  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Final DMSO concentration in cultures should not exceed 0.1%.
  • Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
  • Buffer C (High Salt Extraction Buffer): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
  • NF-κB Consensus Oligonucleotide: 5'-AGTTGAGGGGACTTTCCCAGGC-3'.
  • [γ-³²P] ATP and T4 Polynucleotide Kinase for end-labeling.
  • Non-denaturing Polyacrylamide Gel (4-6%).
  • Gel Shift Assay Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% Glycerol, 100 µg/mL Poly(dI·dC).

3. Procedure:

  • A. Cell Treatment and Nuclear Extract Preparation:

    • Treat cells (2-5 x 10⁶ per condition) with Mal C (e.g., 1-10 µM) or vehicle control for a pre-determined time (e.g., 1 hour).
    • Stimulate cells with Con A (5 µg/mL) or LPS (100 ng/mL) for 30-60 minutes to activate NF-κB.
    • Harvest cells by centrifugation and wash with cold PBS.
    • Resuspend cell pellet in 400 µL of cold Buffer A. Incubate on ice for 15 minutes.
    • Add 25 µL of 10% Nonidet P-40, vortex vigorously for 10 seconds, and centrifuge at 12,000 x g for 30 seconds.
    • Discard the supernatant (cytoplasmic fraction). Resuspend the nuclear pellet in 50 µL of ice-cold Buffer C.
    • Rock the tubes vigorously at 4°C for 15-30 minutes.
    • Centrifuge at 12,000 x g for 5 minutes at 4°C. Collect the supernatant (nuclear extract) and determine protein concentration.
  • B. EMSA Performance:

    • Label the NF-κB oligonucleotide with [γ-³²P] ATP using T4 Polynucleotide Kinase and purify.
    • Set up 20 µL binding reactions containing: 10 µg of nuclear extract, 2 µL of 10X binding buffer, 1 µg of Poly(dI·dC), and 100,000 cpm of labeled probe.
    • For competition assays, include a 100-fold molar excess of unlabeled wild-type or mutant oligonucleotide.
    • Incubate the reaction mixture at room temperature for 20-30 minutes.
    • Load the samples onto a pre-run non-denaturing 4-6% polyacrylamide gel in 0.5X TBE buffer.
    • Electrophorese at 100-150 V until the dye front is near the bottom.
    • Dry the gel and visualize the protein-DNA complexes by autoradiography or using a phosphorimager.

4. Expected Results: Nuclear extracts from Con A/LPS-stimulated cells will show a distinct retarded band corresponding to the NF-κB-DNA complex. This band should be absent in unstimulated cells and significantly reduced in a dose-dependent manner in Mal C-pretreated, stimulated cells. The band should be specific, as it will be competed away by excess unlabeled wild-type probe but not by a mutant probe.

Protocol: Assessing Upstream NF-κB Pathway Inhibition (Western Blot)

This protocol outlines the steps to confirm Mal C's effect on upstream regulators of NF-κB, such as IκBα degradation and IKK phosphorylation [3] [2].

1. Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates. This can be used to track the activation status of the NF-κB pathway.

2. Key Targets to Probe:

  • Phospho-IKKα/β (Ser176/180): Direct indicator of IKK complex activation.
  • Total IKK: Loading control for IKK.
  • Phospho-IκBα (Ser32): Indicator of targeting for degradation.
  • Total IκBα: Degradation confirms pathway activation.
  • Phospho-NF-κB p65 (Ser536): Marker of NF-κB subunit activation.
  • Histone H3 or Lamin B1: Nuclear loading controls.

3. Procedure:

  • Treat and stimulate cells as described in the EMSA protocol.
  • Prepare whole-cell or nuclear/cytoplasmic fractions.
  • Separate 20-40 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies against the targets listed above overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using enhanced chemiluminescence (ECL) substrate and image the blot.

4. Expected Results: In stimulated cells, levels of p-IKK, p-IκBα, and p-p65 should increase, while total IκBα should decrease. Pre-treatment with Mal C should inhibit the phosphorylation of IKK and p65 and prevent the degradation of IκBα.

Research Applications and Implications

The robust inhibition of NF-κB DNA binding by this compound makes it a valuable tool compound and a promising lead for therapeutic development in several areas:

  • Immunological Disorders: Mal C completely abrogated acute GvHD in a mouse model, suggesting its potential for prophylaxis and treatment of conditions driven by hyperactive T-cells [1] [4].
  • Inflammatory Diseases: Its efficacy in suppressing cytokines, iNOS, and COX-2 positions it for research into rheumatoid arthritis, sepsis, and other chronic inflammatory states [3] [2].
  • Gastroprotective Adjunct Therapy: Mal C protects against NSAID-induced gastric ulceration without interfering with the drugs' anti-inflammatory efficacy, presenting a novel strategy to mitigate a major side effect of this drug class [5].

Concluding Remarks

This compound is a potent, naturally derived inhibitor of the NF-κB pathway, with a clearly defined mechanism of action that includes the direct inhibition of NF-κB DNA binding. The protocols and data summarized in this application note provide a solid foundation for researchers to further explore its biological activities and therapeutic potential. Its multi-targeted approach within a single pathway offers a compelling advantage over more specific inhibitors.

References

Malabaricone C solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Documented Experimental Use of Malabaricone C

The table below summarizes key parameters from recent studies that successfully used this compound in in vitro assays, which can serve as a reference for your own experimental setup.

Assay Type Reported Solvent Stock Concentration Final Working Concentration (EC₅₀/IC₅₀) Cell Lines Tested
Anti-SARS-CoV-2 [1] DMSO Information not specified 1.0 - 1.5 µM (EC₅₀) Vero E6, HEK293T
Anti-inflammatory [2] DMSO Information not specified Effective at 5 - 20 µM (inhibiting T-cell functions) Mouse lymphocytes
sEH Enzyme Inhibition [3] DMSO Information not specified 14.24 µM (IC₅₀) In vitro enzymatic assay

Troubleshooting Guide & FAQs

Based on the gathered information, here are answers to common experimental challenges.

Q1: What is a safe starting concentration for DMSO when preparing this compound stock solutions? While the studies do not explicitly state the final DMSO concentration in cell culture media, a universally accepted rule in cell biology is to keep the final DMSO concentration below 0.1% (v/v). At this level, cytotoxic effects are typically minimized for most cell lines. It is highly recommended to include a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any potential solvent effects [1] [2].

Q2: I am observing cytotoxicity in my cell cultures. Is this related to this compound or the solvent?

  • Check your DMSO levels: First, verify that your final DMSO concentration does not exceed 0.1%. Prepare a fresh stock solution if necessary.
  • Review the bioactivity range: this compound itself can be cytotoxic at higher concentrations, which may be part of its mechanism of action. The anti-inflammatory study found that its effect on T-cells was linked to a reduction in cellular thiols (like glutathione). This cytotoxicity was abolished by adding the antioxidant N-acetyl cysteine (NAC) to the culture medium [2]. If your experimental goals allow, including NAC could be a useful strategy to mitigate non-specific cytotoxicity.

Q3: The literature lacks explicit solubility data. How can I determine the maximum solubility of this compound in my lab? You will need to determine this empirically. Here is a standard protocol:

  • Prepare a Saturated Solution: Gradually add this compound powder to a small volume of DMSO (e.g., 1 mL) in a microcentrifuge tube while vortexing or sonicating.
  • Agitate: Continuously mix the solution for a period (e.g., 1-2 hours) at room temperature.
  • Clarify: Centrifuge the solution at high speed (e.g., 12,000-15,000 × g for 10 minutes) to pellet any undissolved compound.
  • Quantify: Carefully transfer the supernatant (saturated solution) to a new tube. Dilute an aliquot in a suitable solvent (e.g., methanol) and quantify the concentration using a method like UV-Vis spectroscopy, comparing against a standard curve.

Experimental Workflow for Bioactivity Assessment

For a clear overview, the following chart outlines a general workflow for preparing and testing this compound in cell-based assays, incorporating the troubleshooting points mentioned above.

Start Prepare this compound Step1 1. Dissolve in DMSO Create a concentrated stock solution Start->Step1 Step2 2. Dilute in Culture Medium Final DMSO concentration < 0.1% v/v Step1->Step2 Step3 3. Include Controls Vehicle (0.1% DMSO) Positive control Untreated cells Step2->Step3 Step4 4. Treat Cells Apply diluted compound to cells Step3->Step4 Step5 5. Assess Outcome Measure antiviral, anti-inflammatory, etc. activity Monitor for cytotoxicity Step4->Step5 Step6 6. Troubleshoot Step5->Step6 Step6a If cytotoxic effects: • Verify DMSO % • Titrate compound dose • Add N-Acetyl Cysteine (NAC) Step6->Step6a

Key Recommendations for Researchers

  • Start Conservatively: Based on the bioactivity data, begin your dose-response experiments in the low micromolar range (e.g., 1-20 µM) [1] [2].
  • Prioritize Solvent Controls: The vehicle control is not optional; it is critical for validating that your observed effects are due to this compound and not the DMSO solvent [1].
  • Consider Mechanism-Based Toxicity: Be aware that the bioactivity of this compound may involve mechanisms like redox modulation, which can appear as cytotoxicity. Using an antioxidant like NAC can help distinguish intended effects from general cell death [2].

References

Core Mechanism: How Mal C Depletes Thiols and How NAC Rescues Cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding this interaction is crucial for designing and troubleshooting experiments.

G MalC Malabaricone C (Mal C) CellularThiols Depletion of Cellular Thiols (including GSH) MalC->CellularThiols TCellSignaling Inhibition of T-cell Signaling (ERK/JNK phosphorylation, NF-κB DNA binding) CellularThiols->TCellSignaling TCellProlif Suppression of T-cell Proliferation & Cytokine Secretion TCellSignaling->TCellProlif NAC N-acetyl cysteine (NAC) RestoreThiols Restoration of Cellular Thiol Levels NAC->RestoreThiols PhysicalInt Direct Physical Interaction between Mal C and NAC NAC->PhysicalInt HPLC & Spectral Analysis ReverseInhibition Reversal of Mal C-mediated Inhibition of Proliferation RestoreThiols->ReverseInhibition

The diagram above shows that Mal C exerts its immunosuppressive effects primarily by reducing cellular thiol levels, which are crucial for maintaining a reduced intracellular environment necessary for T-cell activation [1]. The key rescue mechanism of NAC involves:

  • Restoring Cellular Thiols: NAC, a thiol antioxidant, replenishes intracellular thiol levels, including glutathione (GSH) [1] [2].
  • Direct Biochemical Interaction: Evidence from HPLC and spectral analysis confirms a direct physical interaction between Mal C and NAC, which is central to the rescue effect [1].
  • Reversing Downstream Effects: By restoring the redox balance, NAC abrogates Mal C's inhibition of key T-cell signaling pathways (ERK/JNK phosphorylation) and proliferation [1].

Experimental Parameters and Data

For reliable replication, adhere to the concentrations and timings validated in the literature.

Table 1: Key In Vitro Experimental Parameters for Mal C and NAC

Parameter Typical Concentration Range Incubation Time Cell Types / Models Key Findings / Readouts
Mal C Treatment 1 µM to 10 µM Pre-incubation: 2 hours Mouse splenic lymphocytes; CD4+ T-cells; Lung cancer cells Inhibition of Con A- or anti-CD3/CD28-induced proliferation (CFSE dye dilution); Reduced IL-2, IL-6, IFN-γ (ELISA); Reduced pERK/pJNK (WB/Flow); Reduced NF-κB DNA binding (EMSA) [1].
NAC Rescue Co-treatment or pre-treatment 2 hours Same as above Restoration of cellular thiol levels; Reversal of proliferation inhibition and cytokine suppression [1].
Cellular Thiol Measurement N/A Post-treatment (e.g., 24h) Same as above Flow cytometry with thiol-reactive probes; Spectrophotometric assay (DTNB) [1].

Table 2: Key In Vivo Experimental Parameters

Parameter Model Mal C Administration NAC Administration Key Findings
T-cell Suppression Swiss, BALB/c, C57BL/6 male mice (8-10 weeks) Administered to mice Not applied Suppressed T-cell proliferation and effector functions ex vivo [1].
Acute GvHD Mouse model of acute Graft-versus-Host Disease Administered to mice Not applied Complete abrogation of GvHD-associated morbidity and mortality without altering homeostatic T-cell proliferation [1].
Tumor Growth Two different tumor models in mice Suppressed tumor growth Co-administration NAC sensitized cancer cells, enhancing Mal C-induced suppression of tumor growth in vivo [3].

Detailed Experimental Workflow

The following diagram and protocol outline a standard experiment to demonstrate the NAC rescue effect on Mal C-treated T-cells.

References

Malabaricone C cytotoxicity MTT assay selectivity index

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Selectivity Index of Malabaricone C

The table below compiles key quantitative data from recent research on this compound's effects on different cell lines.

Cell Line / Organism Assay Type CC50 (Cytotoxicity) EC50/IC50/MIC (Efficacy) Selectivity Index (SI) Reported Year Citation
Vero E6 (Monkey kidney) MTT assay 14 μM [1] 1.5 μM (vs. SARS-CoV-2) [1] 9.7 [1] 2025 [1]
Vero (Monkey kidney) MTT assay >40 μg/mL [2] 0.5 μg/mL (vs. S. aureus) [2] >80 [2] 2023 [2]
MCF-7 (Human breast cancer) MTT & Clonogenic assay IC50 ~9.5 μM (Antiproliferative) [3] Not Applicable (Direct cytotoxicity) [3] Not Applicable [3] 2025 [3]
Huh7it-1 (Human liver) MTT assay CC50 >160 μg/mL (Myristica fatua extract) [4] EC50 = 9.87 μg/mL (vs. Dengue Virus) [4] 16.21 (for the plant extract) [4] 2019 [4]

Understanding the Core Concepts

To effectively interpret the data above, it's helpful to understand the key metrics used in cytotoxicity assays.

  • MTT Assay: This is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondria convert the yellow MTT reagent into purple formazan crystals. The intensity of the color, which correlates with the number of living cells, is then measured to determine cell viability [5].
  • CC50 (Half-Maximal Cytotoxic Concentration): This is the concentration of a compound required to kill 50% of the host cells (e.g., Vero or human cells) in a given assay. A higher CC50 indicates lower cytotoxicity and a better safety profile [5].
  • EC50/IC50/MIC (Half-Maximal Effective/Inhibitory/Minimal Inhibitory Concentration): These values represent the compound's potency.
    • EC50/IC50: The concentration that produces 50% of the maximum inhibitory effect against a virus or cancer cell [1] [3].
    • MIC: The lowest concentration that prevents visible growth of a microorganism like bacteria [2].
  • Selectivity Index (SI): This is a critical parameter for evaluating a compound's therapeutic potential. It is calculated as SI = CC50 / EC50 (or IC50/MIC) [6]. A higher SI value is always desirable, as it indicates that the compound is effective at a concentration much lower than what is harmful to the host cells. For example, an SI of 9.7 means the toxic dose is nearly 10 times higher than the effective dose [1].

The following diagram illustrates the logical workflow for determining the Selectivity Index, which is central to evaluating a compound's safety window.

Start Start Cytotoxicity Assessment MTT Perform MTT Assays Start->MTT Data1 Collect Cytotoxicity Data on Host Cells MTT->Data1 Data2 Collect Efficacy Data on Target (Virus/Bacteria/Cancer) MTT->Data2 Calculate Calculate Key Metrics Data1->Calculate Data2->Calculate CC50 Determine CC50 Calculate->CC50 EC50 Determine EC50 / IC50 / MIC Calculate->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI Decision Evaluate Therapeutic Potential SI->Decision HighSI High SI Value Decision->HighSI Good Favorable Safety Profile HighSI->Good Yes Poor Unfavorable Safety Profile HighSI->Poor No End Conclusion for Further Development Good->End Poor->End

Detailed Experimental Protocol: MTT Assay

The MTT assay is a standard method used to generate the cytotoxicity data (CC50) for compounds like this compound. Here is a detailed protocol based on the methodologies described in the search results [1] [5] [2].

Principle: Metabolically active (viable) cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [5].

Workflow Steps:

  • Cell Culture & Plating: Plate the appropriate cell line (e.g., Vero E6, MCF-7) in a 96-well microtiter plate at a standardized density and allow them to adhere overnight.
  • Treatment: Prepare serial dilutions of this compound in the culture medium. Add these solutions to the cells, ensuring you include control wells with untreated cells (for 100% viability) and a blank with medium only. Incubate for a specified period (e.g., 24-72 hours).
  • MTT Incubation: After treatment, add a predetermined volume of MTT solution to each well. Incubate the plate for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add a solubilization solution (typically isopropanol or DMSO) to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually between 540-570 nm, with a reference of 630-690 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. The CC50 value is then determined from the dose-response curve, which is the concentration that results in 50% reduction in cell viability [5] [6].

Troubleshooting Common Issues

Here are some common challenges you might encounter when performing these assays and how to address them.

Issue Possible Cause Solution / Consideration
High background noise in MTT assay Precipitated formazan crystals not fully dissolved; non-specific reduction of MTT. Ensure complete solubilization of crystals and protect MTT solution from light. Include a "no-cell" blank to account for background [5].
Poor reproducibility between replicates Inconsistent cell seeding; inaccurate pipetting during serial dilution of the compound. Standardize cell counting and seeding protocols. Use calibrated pipettes and perform dilutions carefully [5].
Unexpectedly high cytotoxicity (Low CC50) Compound is generally toxic; solvent (e.g., DMSO) concentration is too high. Verify that the final concentration of any solvent used does not exceed cytotoxic levels (typically <0.1-0.5% for DMSO) [5].
Low Selectivity Index (SI) The compound's mechanism of action also significantly affects host cells. A low SI suggests a narrow therapeutic window. Consider chemical modification of the compound to improve its selectivity, as seen in SAR studies for this compound [1] [3].
Discrepancy between in vitro and in vivo results The simplified cell culture model does not fully replicate the complex physiology of a whole organism. This is a known limitation of cytotoxicity assays. Use in vitro data for initial screening, but always follow up with in vivo studies to confirm safety and efficacy [5].

Key Takeaways for Researchers

  • Context is Crucial: The cytotoxicity and Selectivity Index of this compound are highly dependent on the biological context, including the cell line used and the target pathogen or disease. Always compare data from similar experimental conditions.
  • Interpret SI Values Carefully: While a higher SI is better, there is no universal threshold. Evaluate the SI in the context of your specific research goals and the standards for your field (e.g., antivirals vs. antibacterials vs. anticancer drugs).
  • Assay Limitations: Remember that MTT assays provide a snapshot of cytotoxicity under specific conditions. They are excellent for initial screening but may not predict long-term or organ-specific toxicity in a living organism [5].

References

Malabaricone C stability storage temperature solvent

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Guidelines

The table below summarizes the known physicochemical properties of Malabaricone C and recommended storage practices.

Property Specification Source / Rationale
Purity (\geq) 99.43% Analysis Certificate (COA) [1]
Physical Form Solid [2] Supplier Information
CAS Number 63335-25-1 [1] Supplier Information

| Short-Term Storage | Solvent: DMSO (for stock solutions) [1] Temperature: 4°C (for shipping) [2] | Based on common practice for in vitro assays and shipping conditions. | | Long-Term Storage | Temperature: -20°C to -80°C [2] | Supplier's recommended storage temperature. |

Storage Solvent Selection

For preparing stock solutions of this compound, DMSO is a suitable solvent due to its ability to dissolve a wide range of organic compounds [1]. The table below compares common storage solvents.

Solvent Advantages Limitations / Considerations
DMSO Excellent solubility for many research compounds; suitable for preparing stock solutions for in vitro assays [1]. Hygroscopic; must be stored airtight to prevent water absorption. Freeze-thaw cycles should be minimized.
Acetonitrile Aprotic solvent, commonly used for long-term storage of chromatographic compounds to prevent chemical reactions [3]. May not be suitable for initial dissolution if the compound has low solubility.
Isopropanol/Water Mix Lower toxicity; higher vapor pressure reduces risk of column dry-out in HPLC applications; stronger eluent for impurity removal [4]. Primarily referenced for column storage; compatibility with this compound should be verified.

Experimental Protocols & HPLC Analysis

The following workflow and parameters are adapted from a study that used this compound and analyzed it via HPLC [1].

G cluster_0 HPLC Analysis of this compound A Prepare Sample B Set HPLC Parameters A->B C Inject & Run B->C D Detect & Analyze C->D E Result: Rt = 15.773 min D->E

HPLC Analysis Parameters [1]

This method can be used to detect and confirm the presence of this compound in a solution.

Parameter Setting
Column C-18 (Reversed-Phase)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water (aqueous)

| Gradient Program | - 40% A for 2 min

  • Increase to 80% A over 22 min
  • 100% A for 2 min
  • Re-equilibrate at 40% A for 4 min | | Flow Rate | 1.0 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | 274 nm (Diode Array Detector) | | Retention Time (Rₜ) | ~15.773 min |
Protocol: Interaction Study with N-Acetyl Cysteine (NAC) [1]

This protocol is used to study the potential chemical interaction between this compound and the antioxidant NAC.

  • Sample Preparation:

    • Prepare a 100 mM stock solution of NAC in 1X PBS (Phosphate Buffered Saline).
    • Mix this compound and NAC to final concentrations of 100 µM each in a solution.
    • Incubate the mixture at 37°C for 1 hour.
  • Analysis:

    • HPLC: Inject the incubated sample using the parameters listed above. Monitor for any changes in the retention time or peak shape of this compound compared to a control.
    • Spectroscopy: Record the absorbance spectrum of the mixture (and controls) across a wavelength range of 250 nm to 700 nm after incubation. Look for shifts in absorbance peaks that indicate interaction.

Key Biological Activities & Experimental Notes

This compound is a natural product with several investigated biological activities. Here are key experimental considerations from the literature:

Biological Activity Experimental Model Key Findings & Considerations

| Sphingomyelin Synthase (SMS) Inhibition [1] | In vitro enzyme assay; High-fat diet-induced obesity mice model. | - IC₅₀: 1.5 µM (SMS2), 3 µM (SMS1).

  • In vivo administration: Oral gavage improved glucose tolerance, reduced weight gain/ hepatic steatosis. | | Anti-quorum Sensing [5] | Chromobacterium violaceum CV026; Pseudomonas aeruginosa PAO1. | - Inhibited violacein production.
  • Suppressed pyocyanin production and biofilm formation in P. aeruginosa. | | Induction of Apoptosis [1] | Human breast cancer MCF-7 cell line. | - Cytotoxicity via caspase-independent, mitochondrial apoptotic pathway.
  • Involves Lysosomal Membrane Permeabilization (LMP), cathepsin B release, and Bid cleavage. | | Immunosuppression & GvHD Prophylaxis [1] | Mouse T-cells; Mouse model of Graft-versus-Host Disease (GvHD). | - Suppressed T-cell activation, proliferation, and cytokine production (IL-2, IFN-γ, IL-6).
  • In vivo treatment: Donor cells treated with 10 µM this compound for 4 hours suppressed GvHD mortality/morbidity. |

Frequently Asked Questions

What is the recommended long-term storage condition for this compound? For long-term storage of the solid compound, it is recommended to store it at between -20°C and -80°C [2]. Stock solutions are typically prepared in DMSO. Always refer to the Certificate of Analysis (CoA) from your supplier for specific lot data.

How should I handle this compound if I need to use it in a cell culture assay? First, prepare a concentrated stock solution in DMSO. Then, dilute this stock into your cell culture medium. Ensure that the final concentration of DMSO in your assay (typically (\leq) 0.1%) is low enough to be non-toxic to your cells. Including a vehicle control (medium with the same final DMSO concentration but without the compound) is essential.

The HPLC method provided uses formic acid. Can I use a different buffer? The method cited uses 0.1% formic acid for ionization efficiency in LC-MS contexts. You can substitute this with other volatile buffers like 5-10 mM ammonium formate [3], but be aware that this might slightly alter the compound's retention time. Always re-equilibrate and validate the method after any changes.

References

Malabaricone C HPLC analysis purity validation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Validation for Purity Analysis

For any HPLC method used in pharmaceutical analysis, validation is a regulatory requirement to ensure it is suitable for its intended purpose. The following table outlines the key parameters you need to validate for a purity method, based on ICH guidelines [1] [2].

Validation Parameter Description & Purpose Recommended Approach for Purity Method
Specificity Ensures the method can distinguish the analyte (Malabaricone C) from other components like impurities, degradants, or matrix. Compare chromatograms of a blank sample, a standard sample, and a sample spiked with potential impurities. The analyte peak should be pure and baseline-separated [1] [2].
Linearity Demonstrates that the analytical procedure can produce results directly proportional to analyte concentration. Prepare and analyze at least 5 concentrations of this compound, typically from 50% to 150% of the target concentration. Calculate correlation coefficient, y-intercept, and slope of the regression line [1] [2].

| Precision | Expresses the closeness of agreement between a series of measurements. | Repeatability (Intra-day): Inject 6 replicates at 100% concentration. Intermediate Precision (Inter-day): Perform analysis on a different day, with a different analyst, or different instrument [1] [2]. | | Accuracy | Measures the closeness of the test results to the true value. | Determine the recovery of this compound by spiking known amounts into a placebo or sample matrix. Typically done at 3 levels (e.g., 50%, 100%, 150%) in triplicate [1]. | | Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. | Derived from linearity studies. For a purity or assay method, typically 80-120% of the target concentration [1]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2-5%), column temperature (±2-3°C), and wavelength. Monitor impact on system suitability [2]. | | LOD & LOQ | Limit of Detection (LOD): Lowest amount detectable. Limit of Quantification (LOQ): Lowest amount quantifiable with accuracy and precision. | Based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ). Can also be calculated from the standard deviation of the response and the slope of the calibration curve [2]. |

HPLC Troubleshooting Guide

Here are common HPLC issues and their potential solutions, compiled into an FAQ format.

Symptom Possible Causes Troubleshooting Actions

| Peak Tailing | - Silanol interactions (for basic compounds) [3]

  • Column void/degraded frit [4] [3]
  • Extra-column volume (tubing, fittings) [4] | - Use high-purity silica (Type B) or charged surface hybrid columns [3].
  • Add a competing base like triethylamine to mobile phase [3].
  • Check and replace column if needed. Ensure proper, void-free connections [4]. | | Peak Fronting | - Column overload (too much sample) [3]
  • Channelling in the column packing [3]
  • Sample dissolved in a solvent stronger than the mobile phase [4] [3] | - Reduce injection volume or sample concentration [3].
  • Replace the column [3].
  • Dissolve sample in the initial mobile phase composition or a weaker solvent [4]. | | Retention Time Shifts | - Pump problems (faulty check valve, leak) [4]
  • Mobile phase not equilibrated or changing composition
  • Temperature fluctuations | - Purge pumps, clean or replace check valves. Check for leaks [4].
  • Ensure mobile phase is consistent and degassed. Allow sufficient time for equilibration.
  • Use a column heater for stable temperature. | | Low Plate Number / Broad Peaks | - Extra-column volume too large [3]
  • Column degradation or void [3]
  • Detector cell volume too large [3]
  • Detector time constant too long [4] | - Use shorter, narrower internal diameter capillaries [3].
  • Replace column [3].
  • Use a flow cell appropriate for column dimensions (e.g., micro-cell for UHPLC) [3].
  • Set detector response time to < 1/4 of the narrowest peak width [4]. | | Noisy or Jagged Baseline | - Air bubbles in detector flow cell [3]
  • Contaminated mobile phase or column [4] [3]
  • Insufficient mobile phase mixing | - Purge the detector and ensure mobile phase is thoroughly degassed [3].
  • Use high-purity solvents. Flush the system and column with strong solvent [3].
  • Ensure mixer is functioning correctly. |

Workflow for Method Development & Validation

The following diagram outlines a systematic workflow for establishing and validating an HPLC method for this compound purity analysis.

Start Start: Define Method Goal (this compound Purity) L1 1. Literature Review & Initial Conditions Start->L1 L2 2. Develop & Optimize Chromatographic Conditions L1->L2 L3 3. Specificity Check L2->L3 L4 4. Forced Degradation Studies L3->L4 L5 5. Validate Method Parameters L4->L5 L6 6. Finalize & Document Standard Procedure L5->L6 End Robust, Validated HPLC Method L6->End

Advanced Analysis: LC-MS for Compound Identification

For definitive identification of this compound and its potential impurities, High-Resolution LC-MS is the gold standard. Research on malabaricones (a class to which this compound belongs) often uses techniques like UHPLC-Q-Exactive Orbitrap MS [5]. This approach helps in:

  • Confirming Identity: By providing the exact mass ([M+H]+ or [M-H]-) and a unique fragmentation pattern (MS/MS spectrum) for this compound [5].
  • Identifying Impurities: By detecting and characterizing unknown peaks in your sample through their mass and fragmentation data.
  • Using Diagnostic Fragments: Specific fragment ions (Diagnostic Fragment Ions - DFIs) or neutral losses (Neutral Loss Fragments - NLFs) common to the malabaricone family can be used for screening [5].

References

Malabaricone C Working Concentration & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental concentration data for Malabaricone C (Mal C) from recent studies on murine lymphocytes:

Application / Assay Working Concentration Cell Type / Model Key Findings / Effects Citation
In vitro: T-cell Proliferation & Cytokine Inhibition 1 to 10 μM (pre-incubation 2h) Splenic lymphocytes (Mouse) Significantly inhibited Con A or anti-CD3/CD28-induced proliferation and secretion of IL-2, IFN-γ, and IL-6. [1]
In vitro: Redox Modulation 10 μM (pre-incubation 2h) Splenic lymphocytes (Mouse) Significantly reduced cellular thiol levels; effect reversed by N-acetyl cysteine (NAC). [1] [2]
In vitro: Signaling Pathway Inhibition 10 μM (pre-incubation 2h) Splenic lymphocytes (Mouse) Inhibited Con A-induced phosphorylation of ERK/JNK and DNA binding of NF-κB. [1]
Ex vivo: Immunosuppression 10 μM (in vivo admin.) Lymphocytes from treated mice Cells from Mal C-treated mice showed decreased proliferation and cytokine secretion upon stimulation. [1] [2]
Acute GvHD Prophylaxis 10 μM (pre-treatment of donor cells for 4h) Donor lymphocytes (Mouse GvHD model) Completely abrogated GvHD-associated morbidity and mortality in recipient mice. [1] [2]

Detailed Experimental Protocols

For reliable replication, here are the methodologies used in the cited studies.

Lymphocyte Proliferation Assay [1]
  • Cell Isolation & Staining: Isolate lymphocytes from mouse spleen and stain with CFSE (5 μM).
  • Pre-treatment: Incubate cells with Mal C (1 to 10 μM) for 2 hours.
  • Stimulation: Stimulate cells with Concanavalin A (Con A, 2.5 μg/mL) or surface-bound anti-CD3 mAb (1 μg/mL) plus soluble anti-CD28 mAb (0.5 μg/mL).
  • Culture & Analysis: Culture for 72 hours. Measure proliferation by analyzing CFSE dye dilution using flow cytometry.
Cytokine Estimation (ELISA) [1]
  • Cell Culture: Treat lymphocytes (1×10⁶ cells) with Mal C (10 μM, 2h) and stimulate with Con A (2.5 μg/mL).
  • Supernatant Collection: Collect culture supernatant after 24 hours.
  • Measurement: Quantify cytokine concentrations (e.g., IL-2, IFN-γ, IL-6) using standard ELISA kits.
Intracellular Staining for Activation Markers [1] [2]
  • Treatment & Stimulation: Incubate lymphocytes (2.5×10⁶) with Mal C (10 μM, 2h), then stimulate with Con A.
  • Staining: For surface markers (e.g., CD69, CD25), stain after 24h. For intracellular proteins, stain after 2h.
  • Analysis: Use fluorochrome-conjugated antibodies (PE or FITC) and analyze cells on a flow cytometer.

Mechanism of Action & Troubleshooting

Primary Mechanism: Mal C acts primarily through redox modulation. It depletes cellular thiols (like glutathione) in lymphocytes, creating an oxidative environment that inhibits T-cell activation [1]. This mechanism is supported by the fact that N-acetyl cysteine (NAC), a thiol antioxidant, can reverse Mal C's inhibitory effects [1].

Critical Consideration:

  • NAC Reversibility: If your experiments show a lack of effect from Mal C, check your reagents. Co-treatment or pre-treatment with NAC will abrogate Mal C's activity, restoring T-cell proliferation and cytokine secretion [1]. This is a key control experiment for validating the mechanism.

Visualizing the Experimental Workflow

The diagram below outlines the core experimental workflow for assessing this compound's effects on lymphocytes in vitro.

This compound Lymphocyte Assay Workflow cluster_main In Vitro Experimental Flow cluster_analysis Analysis & Readout Start Isolate Mouse Splenic Lymphocytes A Stain with CFSE (5 µM) Start->A B Pre-treat with Mal C (1-10 µM, 2 hours) A->B C Stimulate with Mitogen (e.g., Con A) B->C D Culture for 24-72 hours C->D E1 Flow Cytometry: Proliferation (CFSE) D->E1 E2 ELISA: Cytokine Secretion D->E2 E3 Western Blot: Phospho-ERK/JNK D->E3 E4 Gel Shift: NF-κB DNA Binding D->E4

Key Takeaways for Your Research

  • Standard In Vitro Range: For experiments on mouse lymphocytes, a concentration range of 1 to 10 μM is effective, with many key effects observed at 10 μM [1].
  • Critical Control: Always include an NAC control to confirm that the observed effects are due to Mal C's redox-modulating activity [1].
  • In Vivo/Ex Vivo Relevance: The in vitro findings are translatable; administering Mal C in vivo (10 μM equivalent) or pre-treating donor cells can suppress immune responses ex vivo and in disease models like GvHD [1] [2].

References

Malabaricone C specificity Gram-negative bacteria outer membrane

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: The Outer Membrane Barrier

The primary reason compounds like Malabaricones struggle against Gram-negative bacteria is their complex cell wall structure. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier [1]. This membrane is asymmetric, with lipopolysaccharides (LPS) on the outer face, creating a highly charged and interactive surface that restricts the passage of many molecules [1]. This structure is strong enough to withstand high turgor pressure and tough enough to endure extreme environments [1].

Indirect Evidence and Related Mechanisms

While direct studies on Malabaricone C are limited, research on the closely related Malabaricone B provides strong clues. One study demonstrated that Malabaricone B itself is inactive against Gram-negative bacteria with intact outer membranes. However, when combined with an outer membrane permeabilizer like polymyxin B nonapeptide (PMBN), its entry was facilitated, leading to significantly lower MICs (Minimum Inhibitory Concentrations). This clearly indicates that the intact outer membrane is the main barrier and that the antibacterial target for the compound exists in Gram-negative bacteria [2].

The table below summarizes the key finding for Malabaricone B:

Compound Bacterial Strain MIC without PMBN (μg/mL) MIC with PMBN (μg/mL) Interpretation
Malabaricone B (NS-7) E. coli (ATCC 25922) >128 2 The OM is a key barrier; the target is present in GNB [2].
A. baumannii (BAA-1605) >128 4 The OM is a key barrier; the target is present in GNB [2].

Furthermore, one study confirmed that this compound is a known quorum sensing inhibitor (QSI) in P. aeruginosa [3]. QSI is a non-microbicidal strategy that attenuates bacterial virulence by disrupting communication, a mechanism that may not require breaching the outer membrane in the same way as a direct bactericidal agent.

Experimental Protocol: Assessing Outer Membrane Permeability

Based on the methodologies found, here is a guide for testing the role of the outer membrane in this compound's activity.

FAQ: How can I test if the outer membrane is blocking this compound's efficacy?

Objective: To determine if the Gram-negative outer membrane is the primary resistance factor against this compound by using a permeabilizing agent.

Materials:

  • This compound (test compound)
  • Gram-negative bacterial strains (e.g., E. coli, A. baumannii)
  • Gram-positive control strain (e.g., S. aureus)
  • Outer membrane permeabilizer: Polymyxin B nonapeptide (PMBN)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Standard equipment for broth microdilution assay (96-well plates, etc.)

Methodology:

  • Broth Microdilution Setup: Prepare a standard broth microdilution assay in a 96-well plate according to CLSI guidelines.
  • Integrate Permeabilizer: Include a sub-inhibitory concentration of PMBN (you may need to determine this concentration first, e.g., a concentration that does not affect bacterial growth on its own) in the broth for the test rows.
  • Compound Dilution: Serially dilute this compound across the plate, both in the presence and absence of PMBN.
  • Inoculate: Inoculate wells with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
  • Incubate and Read: Incubate the plate at 35°C for 16-20 hours and determine the MIC as the lowest concentration that prevents visible growth.

Expected Results & Interpretation:

  • If the MIC of this compound decreases significantly (e.g., by 4-fold or more) in the presence of PMBN, it strongly suggests that the outer membrane is a major barrier to its activity.
  • If the MIC remains unchanged, the lack of activity against Gram-negative bacteria may be due to other factors, such as efflux pumps or the absence of a susceptible intracellular target.

Troubleshooting Guide for Researchers

FAQ: this compound shows no activity in my initial screen against Gram-negative pathogens. What should I do next?

  • Hypothesis 1: The outer membrane is a physical barrier.

    • Investigation: Perform a checkerboard synergy assay with an outer membrane permeabilizer like PMBN or EDTA. A significant reduction in MIC with the permeabilizer confirms this hypothesis [2].
    • Next Step: Consider formulating this compound with a permeabilizing agent or researching structural analogs with better innate penetration.
  • Hypothesis 2: The compound is being actively exported by efflux pumps.

    • Investigation: Repeat the synergy assay using an efflux pump inhibitor (EPI), such as PaβN for RND-type pumps in E. coli.
    • Next Step: A positive result indicates involvement of efflux. Research the specific efflux systems in your target pathogen to inform further compound modification.
  • Hypothesis 3: The primary mechanism of action is not bactericidal but anti-virulence.

    • Investigation: Don't rely solely on growth-based assays (like MIC). Conduct experiments to measure quorum sensing inhibition (QSI), such as reduction in biofilm formation, pyocyanin production, or violacein inhibition in a reporter strain [3].
    • Next Step: If active as a QSI, this compound could be developed as an anti-virulence agent rather than a classic antibiotic.

Workflow Diagram

The following diagram visualizes the logical process for troubleshooting and investigating this compound's activity based on the information above.

Start No observed activity of This compound vs. GNB Hypo1 Outer Membrane Barrier? Start->Hypo1 Hypo2 Efflux Pump Activity? Start->Hypo2 Hypo3 Anti-Virulence Mechanism? Start->Hypo3 Test1 Assay: Checkerboard with OM Permeabilizer (PMBN) Hypo1->Test1 Test2 Assay: Checkerboard with Efflux Pump Inhibitor Hypo2->Test2 Test3 Assay: Quorum Sensing Inhibition (e.g., Biofilm) Hypo3->Test3 Result1 MIC reduced with PMBN Test1->Result1 Result2 MIC reduced with EPI Test2->Result2 Result3 Inhibits virulence factors Test3->Result3 Act1 Focus on compound delivery or formulation Result1->Act1 Act2 Focus on efflux pump avoidance or inhibition Result2->Act2 Act3 Develop as a non-bactericidal anti-virulence agent Result3->Act3

References

Conceptual Framework & Known Mechanisms of Malabaricone C

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone C (Mal C) is a natural compound from Myristica malabarica with documented bioactivities that provide a rationale for its use in combination therapies [1]. Its core mechanisms are summarized in the table below.

Documented Mechanism of Action Implication for Combination Therapy
Induces DNA double-strand breaks [2] Potential synergy with DNA-damaging chemotherapeutic agents or radiation therapy.
Causes mitochondrial membrane potential loss & lysosomal membrane permeabilization [2] May work synergistically with agents that trigger different apoptotic pathways.
Depletes cellular thiols (e.g., glutathione), modulating redox signaling [1] Can enhance the efficacy of redox-sensitive treatments; effect can be reversed by antioxidants like N-acetyl cysteine (NAC).
Inhibits pro-inflammatory pathways (NF-κB, ERK/JNK) [1] Potential for combinations targeting the tumor microenvironment or inflammatory diseases.

General Experimental Workflow for Combination Studies

The following diagram outlines a high-level workflow for evaluating Mal C in combination therapy, from initial screening to mechanistic validation.

compound1 This compound synergy_screen In Vitro Synergy Screening compound1->synergy_screen compound2 Therapeutic Partner compound2->synergy_screen in_vivo_validate In Vivo Validation synergy_screen->in_vivo_validate Synergy Identified moa_study Mechanism of Action Study in_vivo_validate->moa_study

Troubleshooting Guides & FAQs

Issue: Inconsistent or absent synergistic effects in my cell line.

  • Q: What are the critical parameters for identifying a true synergistic drug ratio?
    • A: Synergy is highly dependent on the molar ratio of the drugs [3]. A 1:1 ratio might be antagonistic, while a 4:1 ratio could be synergistic. You must:
      • Dose-Response Matrix: Perform a checkerboard assay, testing a wide range of concentrations for both Mal C and its partner drug.
      • Data Analysis: Use software like SynergyFinder or the Bliss independence model to calculate synergy scores.
      • Ratio Fixation: Once a synergistic ratio is identified in vitro, use drug delivery systems (e.g., co-encapsulated liposomes) to maintain this ratio in vivo, as their individual pharmacokinetics may differ [3].

Issue: The lead compound Mal C is difficult to obtain in sufficient quantity or purity for experiments.

  • Q: Are there synthetic analogues of this compound that may be more potent or accessible?
    • A: Yes. Recent SAR studies have led to synthetic analogues with improved potency. For instance, the methoxy derivative ML-20 showed a threefold higher antiproliferative effect than natural Mal C against breast cancer cells [2]. If sourcing Mal C is a bottleneck, investigating its published analogues could be a viable alternative.

Issue: My combination therapy works in cells but shows reduced efficacy in animal models.

  • Q: What pharmacological challenges should I consider when transitioning from in vitro to in vivo models?
    • A: The primary challenge is coordinating the pharmacokinetics (PK) of two different drugs to ensure they reach the tumor at the synergistic ratio for a sufficient time [3]. Troubleshoot by:
      • PK/PD Modeling: Conduct pilot PK studies to understand the absorption, distribution, and clearance of each drug.
      • Formulation: Develop a co-formulation (e.g., liposomes) that can deliver both drugs at the fixed effective ratio [3].

Advanced Strategy: Predicting Synergistic Partners

A modern computational approach can help you rationally select partner drugs for Mal C, moving beyond trial-and-error. The SyndrumNET method uses a trans-omics approach for prediction [4].

start Start Prediction data_in Input Multi-Omics Data start->data_in network Build Integrated Network data_in->network proximity Calculate Network Proximity network->proximity rank Rank Drug Pairs proximity->rank validate In Vitro/In Vivo Validation rank->validate Top Candidates

SyndrumNET Workflow Details:

  • Input Multi-Omics Data: Integrate known information about your disease model, including:
    • Genome: Disease-associated genes from databases like OMIM and DisGeNET [4].
    • Transcriptome: Disease-specific gene expression signatures from databases like CREEDS [4].
    • Interactome: A comprehensive human molecular interaction network (protein-protein, signaling, metabolic) [4].
    • Drug Data: Drug-induced gene expression profiles from LINCS L1000 database [4].
  • Calculate Network Proximity: The algorithm measures the topological relationship and network-based proximity between the disease module (set of related genes/proteins) and the targets/effects of the drug pair (Mal C and a candidate drug) [4].
  • Rank Drug Pairs: Drug combinations are scored and ranked based on their predicted synergistic potential. This method has been validated to show high accuracy, with 14 out of 17 top-predicted pairs for one disease showing synergy in vitro [4].

References

Malabaricone C vs malabaricone B antibacterial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Malabaricone B

The following table summarizes the key experimental findings for Malabaricone B (also referred to as NS-7 in one study) from a 2023 investigation [1].

Testing Parameter Experimental Findings for Malabaricone B
Primary Antibacterial Activity Potent and specific activity against S. aureus ATCC 29213 (MIC = 0.5 μg/mL) [1].
Activity Against MDR Strains Equally effective against MRSA, VRSA, and VRE clinical isolates (MIC = 1-2 μg/mL) [1].
Killing Kinetics Concentration-dependent, rapid bactericidal action [1].
Biofilm Eradication Efficiently cleared S. aureus in biofilm tests [1].
Synergy with Antibiotics Synergistic interactions with daptomycin and gentamicin [1].
Cytotoxicity (Selectivity Index) Non-toxic to mammalian Vero cells; favorable selectivity index of >80 [1].
In Vivo Efficacy Exhibited significant efficacy in murine neutropenic thigh and skin infection models [1].
Mechanism of Action Damages bacterial membrane integrity, leading to the release of extracellular ATP [1].

Detailed Experimental Protocols

The 2023 study employed a comprehensive set of standard microbiological and biochemical assays to generate the data above [1]:

  • Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC) following standard guidelines (CLSI M07-A10). This involves incubating bacteria with serial dilutions of the compound to find the lowest concentration that prevents visible growth [1].
  • Time-Kill Kinetics Assay: Performed by exposing bacteria to Malabaricone B at multiples of the MIC (e.g., 1x, 4x, 8x) and quantifying viable cells over 24 hours. This confirmed its bactericidal nature [1].
  • Checkerboard Assay: Used to test synergy with clinical antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated, where a value of ≤0.5 indicates synergy [1].
  • Biofilm Eradication Assay: Mature biofilms were formed and then treated with the compound. Reduction in viable biofilm-embedded cells was measured [1].
  • Cell Viability Assay (MTT Assay): Used to assess cytotoxicity on mammalian Vero cells, allowing for the calculation of the Selectivity Index (CC₅₀/MIC) [1].
  • Mechanistic Studies: Confocal microscopy and Scanning Electron Microscopy (SEM) were used to visualize membrane damage, while an ATP release assay quantified the leakage [1].

Documented Activities of Malabaricone C

While recent, direct antibacterial data for this compound is sparse in these search results, it has been studied for other significant biological activities:

  • Anti-inflammatory Properties: this compound inhibits T-cell proliferation and cytokine secretion by modulating cellular redox, and suppresses inflammation in models like graft-versus-host disease [2].
  • Gastric Ulcer Healing: It demonstrates potent healing properties against NSAID-induced gastric ulcers, in some cases outperforming Malabaricone B and the drug omeprazole by reducing oxidative stress and promoting mucosal healing [3] [4].
  • Anti-Viral Activity: A 2025 study identified this compound as a potential inhibitor of SARS-CoV-2 infection in mammalian cells [5].
  • Anti-Amoebic Activity: Both Malabaricone B and C show activity against the trophozoite and cyst stages of Acanthamoeba castellanii, with this compound appearing more potent [6].

Mechanism of Action Visualization

The proposed bactericidal mechanism of Malabaricone B, based on the 2023 study, can be visualized as follows [1]:

G MalB Malabaricone B MemInt Damages Bacterial Membrane Integrity MalB->MemInt ATP Release of Extracellular ATP MemInt->ATP Death Bacterial Cell Death ATP->Death

Research Implications and Future Directions

The evidence strongly positions Malabaricone B as a promising candidate for anti-staphylococcal therapy, especially against challenging multidrug-resistant strains. Its ability to synergize with existing antibiotics is a particularly valuable finding.

For a direct comparison with this compound, researchers may need to look into earlier literature or conduct new studies using the same rigorous protocols applied to Malabaricone B. The wealth of positive data on Malabaricone B makes it a compelling subject for further pre-clinical development.

References

Malabaricone C anti-inflammatory activity vs plumbagin

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Malabaricone C Plumbagin
Source Myristica malabarica (False Nutmeg) [1] [2] Plumbago zeylanica and other Plumbaginaceae species [3] [4] [5]
Primary Molecular Targets Cellular thiols (redox modulation), NF-κB, MAPK (ERK, JNK) pathways [1] [2] [6] NF-κB, Nrf-2 pathway, ROS [3] [7] [5]
Key Demonstrated Anti-inflammatory Effects Inhibits T-cell proliferation and cytokine secretion (IL-2, IL-6, IFN-γ); prevents GvHD in mice [1] [6] Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); protects cartilage in osteoarthritis model [7] [8] [5]
Reported Toxicity & Bioavailability Appears non-toxic in mouse GvHD study at effective doses [1] [6]; considered safe from edible spice source [9] [2] Notable toxicity and low bioavailability limit clinical application; research focuses on formulations to overcome this [3] [4]
Research & Development Status Promising pre-clinical candidate for immune disorders [1] [6]; also identified as a potential SARS-CoV-2 inhibitor [9] Extensive pre-clinical research on multiple ailments; challenges with toxicity and bioavailability are a central focus [3]

Detailed Mechanisms of Action

The following diagrams illustrate the distinct anti-inflammatory pathways these compounds are known to target, based on the experimental data.

This compound: Targeting T-Cell Activation and NF-κB

This compound primarily exerts its effects by modulating the cellular redox environment, which is crucial for T-cell signaling and activation [1] [6].

malabaricone_mechanism MalC This compound Thiols Depletes Cellular Thiols MalC->Thiols MAPK Inhibits ERK/JNK Phosphorylation Thiols->MAPK Impairs NFkB Inhibits NF-κB Activation & DNA Binding Thiols->NFkB Impairs TCR T-Cell Receptor (TCR) Activation TCR->MAPK TCR->NFkB Proliferation Inhibits T-Cell Proliferation MAPK->Proliferation Cytokines Reduces Cytokine Secretion (IL-2, IL-6, IFN-γ) NFkB->Cytokines GvHD Prevents Graft-versus-Host Disease (in vivo) Proliferation->GvHD Cytokines->GvHD

Plumbagin: A Dual Role in Oxidative Stress and Inflammation

Plumbagin's mechanism is multifaceted, involving both the suppression of pro-inflammatory pathways and the activation of cellular antioxidant systems [3] [7].

plumbagin_mechanism PL Plumbagin ROS Modulates ROS Levels PL->ROS NFkB_path Inhibits NF-κB Pathway ROS->NFkB_path Nrf2 Activates Nrf-2 Pathway ROS->Nrf2 Cytokines_pl Reduces Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_path->Cytokines_pl Enzymes Downregulates COX-2, iNOS NFkB_path->Enzymes HO1_NQO1 Upregulates Antioxidant Enzymes (HO-1, NQO-1) Nrf2->HO1_NQO1 OA Protects Chondrocytes (in vitro Osteoarthritis Model) Cytokines_pl->OA Enzymes->OA


Implications for Research and Development

When considering these compounds for research or development, their distinct profiles lead to different implications:

  • This compound emerges as a promising and potentially safer candidate for T-cell-mediated immunological disorders, such as graft-versus-host disease and other autoimmune conditions. Its origin from an edible spice may facilitate a smoother path in safety profiling [1] [9] [6].
  • Plumbagin is a potent, broad-spectrum molecule with a longer history of research, showing efficacy in models from osteoarthritis to fungal infections [7] [8]. However, its significant toxicity and poor bioavailability are major hurdles that must be overcome through advanced drug delivery systems or chemical modification before clinical translation can be considered [3] [4].

References

Malabaricone C cytotoxicity comparison malabaricone A

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison at a Glance

Compound Cell Line / Model IC₅₀ / Potency Key Mechanisms & Notes
Malabaricone A MDA-MB-231 (Triple-Negative Breast Cancer) 8.81 ± 0.03 μM [1] Induces apoptosis via intrinsic and extrinsic pathways; activates caspases-3, -8, -9; downregulates anti-apoptotic proteins [1].
U937 & MOLT-3 (Leukemic Cell Lines) ~15 μg/mL (Near IC₅₀) [2] Mediates cytotoxicity via pro-oxidant activity, inducing redox imbalance and oxidative stress [2].
Malabaricone C MCF-7 (Breast Adenocarcinoma) ML-20 (a synthetic analogue) showed 3x higher potency than natural Mal C [3] Synthetic analogue ML-20 induces DNA double-strand breaks, mitochondrial and lysosomal membrane damage, and acts as an autophagy inhibitor [3].
T-cell Proliferation (Anti-inflammatory) 1-10 μM (Inhibition range) [4] Note: This is an anti-inflammatory, not cytotoxic effect. Acts via redox modulation of T-cell activation [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the methodologies used in the cited studies.

  • Cytotoxicity Assay (MTT Assay) [1] [2]: Cell viability was typically measured using the MTT assay. Cells were incubated with various concentrations of the malabaricones for a set period (e.g., 48 hours). The MTT reagent was then added, and living cells metabolized it to a purple formazan product. The absorbance of this product was measured, and the IC₅₀ value (concentration that inhibits 50% of cell growth) was calculated.
  • Apoptosis Detection [1]:
    • Annexin V/Propidium Iodide Staining: Used to detect phosphatidylserine externalization, an early marker of apoptosis.
    • Caspase Activity Assay: Activation of key caspases (3, 8, and 9) was measured using fluorimetric or colorimetric assay kits.
    • Western Blot Analysis: Used to detect the upregulation and downregulation of key apoptotic proteins (e.g., Fas, TNF, XIAP) [1].
  • Reactive Oxygen Species (ROS) Measurement [2]: Intracellular ROS generation was measured using the fluorescent probe CM-H2DCFDA. After treatment with the compound, cells were incubated with the dye, which is oxidized by ROS to a fluorescent product. Fluorescence intensity was quantified by flow cytometry.
  • Clonogenic Assay [3]: This in vitro cell survival assay evaluates the ability of a single cell to proliferate and form a colony. After drug treatment, cells are reseeded at low density and allowed to grow for several days. The resulting colonies are stained and counted to determine the fraction of cells that retained proliferative capacity.

Mechanisms of Action and Contextual Comparison

The following diagram synthesizes the experimental findings to illustrate and compare the primary mechanisms through which Malabaricone A and this compound exert their cytotoxic effects.

architecture MalA Malabaricone A ROS Induces Redox Imbalance (Increases ROS) MalA->ROS Apoptosis Triggers Apoptosis MalA->Apoptosis MalC This compound ApopPath2 • DNA Double-Strand Breaks • Lysosomal Membrane Permeabilization • Endoplasmic Reticulum Stress MalC->ApopPath2 ROS->Apoptosis ApopPath1 • Intrinsic Pathway  (Caspase-9 activation) • Extrinsic Pathway  (Caspase-8 activation) Apoptosis->ApopPath1 Context Context-Dependent Superior Cytotoxicity ApopPath1->Context ApopPath2->Context Leukemia Preferentially in Leukemic Cell Lines Context->Leukemia BreastCancer In Breast Cancer via Synthetic Analogues Context->BreastCancer

The diagram above shows that while both compounds can induce cell death, their primary mechanisms differ. The experimental data suggests that one compound is not universally superior to the other; their efficacy is context-specific.

  • Malabaricone A's Potency is prominently linked to its pro-oxidant activity, making it highly effective in models where inducing a redox imbalance is a key vulnerability, such as in certain leukemic [2] and triple-negative breast cancer cells [1].
  • This compound's Activity has been successfully enhanced through synthetic modification. The analogue ML-20 demonstrates that targeting multiple cellular components simultaneously—DNA, mitochondria, and lysosomes—can yield highly potent activity in breast cancer models [3].

Conclusion for Research and Development

  • Malabaricone A represents a strong candidate for pathologies where redox imbalance and classic apoptotic pathways are the desired mechanisms of action.
  • This compound, particularly its synthetic analogues, shows great promise for applications requiring a multi-targeted approach that disrupts several vital cellular processes simultaneously, such as in oncology and, as other studies show, in antiviral research [5].

References

Malabaricone C T-cell suppression vs other immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Malabaricone C Suppresses T-Cells

This compound primarily exerts its immunosuppressive effects by modulating the cellular redox environment within lymphocytes, leading to the suppression of key T-cell functions.

Mechanism of Action Experimental Evidence
Reduction of Cellular Thiols [1] [2] [3] Significantly reduced cellular thiol (e.g., glutathione) levels in lymphocytes.
Inhibition of T-Cell Proliferation [1] [2] [3] Inhibited mitogen-induced (Con A, anti-CD3/anti-CD28) T-cell proliferation.
Suppression of Cytokine Secretion [1] [2] [3] Reduced secretion of IL-2, IFN-γ, and IL-6.
Inhibition of Key Signaling Pathways [1] [2] [3] Suppressed Con A-induced phosphorylation of ERK and JNK (MAPK pathway). Inhibited DNA binding of the pro-inflammatory transcription factor NF-κB.
Reversal by Antioxidant [1] [2] [3] N-acetyl cysteine (NAC) restored cellular thiol levels and abrogated the inhibitory effects on T-cell proliferation and cytokine secretion.

This redox-mediated mechanism orchestrates the suppression of T-cell activation, as shown in the following pathway:

G MalC This compound (Mal C) Redox Reduces Cellular Thiols (e.g., Glutathione) MalC->Redox Prolif Inhibition of T-Cell Proliferation Redox->Prolif Cytokine Suppression of Cytokine Secretion (IL-2, IFN-γ, IL-6) Redox->Cytokine Signaling Inhibition of Signaling • ERK/JNK Phosphorylation • NF-κB DNA Binding Redox->Signaling NAC N-acetyl cysteine (NAC) Reverse Reversal of Effects (Restores Thiols & T-cell Function) NAC->Reverse Pre-treatment Reverse->Prolif Reverses Reverse->Cytokine Reverses Reverse->Signaling Reverses

Efficacy in Preclinical Models

The functional consequences of this T-cell suppression have been validated in robust mouse models, demonstrating significant therapeutic potential.

Disease Model Observed Effect Key Outcome
Acute Graft-versus-Host Disease (GvHD) [1] [2] [3] Donor T-cells treated with this compound before transfer. Completely abrogated GvHD-associated morbidity and mortality.
NSAID-Induced Gastropathy [4] Oral administration of this compound to mice. Attenuated gastric ulceration and inflammation; improved survival.
Psoriasis-like Skin Inflammation [5] Topical application of this compound. Ameliorated skin lesions and epidermal hyperplasia.

A critical finding from the GvHD study is that this compound treatment did not alter the homeostatic proliferation of T-cells in vivo [1] [2] [3]. This suggests a potentially superior safety profile by selectively targeting hyperactive T-cells while sparing the baseline immune system function needed for protection against pathogens.

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies to evaluate T-cell suppression.

  • Proliferation Assay [2] [6]: Lymphocytes are isolated and stained with CFSE. Cells are incubated with this compound and stimulated with a mitogen like Concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies for 72 hours. Proliferation is measured by flow cytometric analysis of CFSE dye dilution.
  • Cytokine Estimation [2] [6]: Lymphocytes are treated with this compound and stimulated for 24 hours. The concentrations of cytokines (e.g., IL-2, IFN-γ, IL-6) in the culture supernatant are quantified using ELISA.
  • Western Blotting [2] [6]: T-cells are treated with this compound and stimulated. Proteins are extracted, separated by SDS-PAGE, and transferred to a membrane. Membranes are probed with antibodies against phospho-ERK, phospho-JNK, total ERK, and JNK to study MAPK pathway inhibition.
  • Gel Shift Assay (EMSA) [2] [6]: Nuclear extracts are prepared from treated cells and incubated with a 32P-end-labeled NF-κB oligonucleotide probe. DNA-binding activity is assessed by observing a mobility shift in a gel, indicating NF-κB pathway inhibition.

Comparative Analysis with Other Immunosuppressants

This compound's novel mechanism distinguishes it from several established classes of immunosuppressive drugs.

Agent / Class Primary Mechanism Key Distinctions from this compound
This compound Redox modulation; reduces cellular thiols to inhibit MAPK/NF-κB signaling. [1] [2] Novel redox mechanism; may allow targeting of hyperactive T-cells without affecting homeostasis. [1] [2] [3]

| Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) [7] | Inhibits calcineurin, blocking IL-2 production and T-cell activation. | Well-established use but associated with nephrotoxicity and neurotoxicity. | | mTOR Inhibitors (e.g., Sirolimus, Everolimus) [7] | Inhibits mTOR, reducing cytokine-driven T-cell proliferation. | A distinct, kinase-based mechanism of action. | | JAK/STAT Inhibitors (e.g., Tofacitinib) [7] | Blocks cytokine signaling by inhibiting Janus kinases (JAKs). | Targets signaling downstream of multiple cytokine receptors. | | Glucocorticoids (e.g., Prednisone) [7] | Broad anti-inflammatory and immunosuppressive effects via genomic and non-genomic pathways. | Has widespread effects beyond T-cells, leading to significant metabolic side effects. |

Conclusion and Research Implications

This compound represents a promising natural product with a unique mechanism of action centered on cellular redox modulation for T-cell suppression. Its efficacy in preclinical models, coupled with its ability to prevent GvHD without altering homeostatic proliferation, positions it as a compelling candidate for further translational research.

Future work should focus on:

  • Further elucidating its precise molecular target(s) within the redox signaling network.
  • Evaluating its efficacy in models of other T-cell-driven autoimmune diseases.
  • Conducting more comprehensive toxicology and pharmacokinetic studies to advance its therapeutic development [4].

References

Malabaricone C antioxidant capacity vs ascorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Capacity

The table below summarizes key experimental data comparing the antioxidant capacity of Malabaricone C and Ascorbic Acid.

Antioxidant Measure This compound Ascorbic Acid Experimental Context
DPPH Radical Scavenging (IC₅₀) Showed "maximum" activity among isolates [1] IC₅₀ = 4.79 μg/mL [2] In vitro chemical assay [1] [2]
Inhibition of Lipid Peroxidation More effective than curcumin [1] Not directly comparable Fe(II)-induced in rat liver mitochondria [1]
Primary Antioxidant Mechanism Radical scavenging and Fe(II) chelation [1] Radical scavenging via electron donation [3] Theoretical and experimental studies [3] [1]
Cellular/Biological Activity Reduces cellular thiols; inhibits T-cell proliferation & NF-κB [4] Protects retinal cells from high-glucose-induced ROS [5] Immune cells (lymphocytes) [4]; Retinal pigment epithelial cells [5]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key experiments cited above.

  • DPPH Radical Scavenging Assay

    • Procedure: A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared. The standard (e.g., Ascorbic Acid) or test sample (e.g., this compound) is added, and the mixture is incubated in the dark. The absorbance is measured at 517 nm [6].
    • Calculation: The scavenging activity is calculated based on the decrease in absorbance compared to a control [6].
  • Assessment of Lipid Peroxidation (LPO)

    • System: Lipid peroxidation is induced in rat liver mitochondria using either Fe(II) or a free radical generator like 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) [1].
    • Measurement: The extent of LPO inhibition by this compound or a comparator (e.g., curcumin) is measured, typically by quantifying thiobarbituric acid reactive substances (TBARS), which indicate malondialdehyde production [1].
  • T-cell Proliferation Assay

    • Cell Preparation: Lymphocytes are isolated and stained with carboxyfluorescein diacetate succinimidyl ester (CFSE), a dye that dilutes with each cell division [4].
    • Treatment & Stimulation: Cells are pre-treated with this compound and then stimulated with mitogens like Concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies for several days [4].
    • Analysis: Proliferation is measured by flow cytometry, where a reduction in CFSE fluorescence intensity indicates cell division. The percentage of proliferating cells is calculated using analysis software [4].

Mechanisms of Action and Signaling Pathways

The two compounds exert their antioxidant and biological effects through distinct mechanisms.

This compound: Immunomodulation via Redox Signaling

This compound's activity in immune cells involves modulating the cellular redox state, leading to suppression of T-cell hyperactivation. The following diagram illustrates this pathway.

architecture MalC This compound (Mal C) Thiols Depletion of Cellular Thiols MalC->Thiols MAPK Inhibition of ERK/JNK Phosphorylation Thiols->MAPK NFkB Inhibition of NF-κB DNA Binding Thiols->NFkB TCR T-Cell Receptor Stimulation TCR->MAPK TCR->NFkB Outcome Suppression of T-cell Proliferation & Cytokine Secretion MAPK->Outcome NFkB->Outcome NAC N-acetyl cysteine (NAC) NAC->Thiols

Ascorbic Acid: Direct Radical Scavenging and Cellular Protection

Ascorbic Acid (Ascorbic Acid) primarily functions as a direct antioxidant by donating electrons to neutralize free radicals.

  • Molecular Mechanism: Its antioxidant capacity is fundamentally governed by the electron-donating ability of its enolic hydroxyl groups, particularly the one in the vicinal β-position relative to the carbonyl group [3]. This action directly quenches reactive oxygen species (ROS).
  • Cellular/Clinical Correlation: In a clinical study on diabetic retinopathy, higher levels of ascorbic acid in the aqueous humor of the eye were an independent protective factor. Ascorbic acid accounted for a major portion of the total antioxidant capacity there, and its levels were negatively correlated with HbA1c, a marker of poor glycemic control [5]. This suggests its direct antioxidant action is relevant in protecting against oxidative damage in diseases.

Conclusion for Research and Development

  • This compound shows exceptional promise as a potent, multi-functional antioxidant with significant immunomodulatory properties. Its ability to chelate metals and, more notably, modulate redox-sensitive signaling pathways like NF-κB makes it a compelling candidate for drug development targeting inflammatory and autoimmune disorders [1] [4].
  • Ascorbic Acid remains the benchmark for direct, potent free radical scavenging activity. Its well-established safety profile and role as an essential nutrient support its use in formulations aimed at general antioxidant support and potentially in managing conditions like diabetic retinopathy, where local antioxidant capacity is deficient [3] [5].

The choice between them, or the decision to investigate them in combination, should be guided by the specific therapeutic objective: targeting dysregulated immune responses versus providing broad-spectrum antioxidant protection.

References

Safety and Toxicity Comparison of Malabaricone C and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Source / Type Key Toxicity & Safety Findings Experimental Model Reference Year
Malabaricone C Natural (Myristica sp.) No signs of acute toxicity in liver/kidney at 500 mg/kg. Non-mutagenic & non-carcinogenic in silico. 56-97% cell viability at high concentrations (0.01-1 mM). Mice (C57BL/6J), MEF cells, in silico prediction [1] 2019
Malabaricone A Natural (Myristica sp.) Cytotoxic; induces apoptosis via ROS generation and redox imbalance. Human leukemic cell lines (U937, MOLT-3) [2] 2012
ML-20 Synthetic Analogue More potent than this compound (3-fold higher antiproliferative effect). Human breast adenocarcinoma cells (MCF-7) [3] 2025
Methoxy Derivatives(e.g., ML-1) Synthetic Analogue Enhanced anticancer activity compared to hydroxylated parent compound. Human breast cancer cell line (MCF-7) [3] 2025
Ester/Ether Derivatives Synthetic Analogue Retained anti-viral activity with potential for improved properties. Mammalian cells (Vero E6, HEK293T) [4] 2025

Detailed Experimental Data and Protocols

The data in the table is supported by the following experimental findings:

  • In Vivo Acute Toxicity of this compound: A study administered this compound orally to C57BL/6J mice at a high dose of 500 mg/kg. Histopathological examination of the liver and kidneys after treatment showed no signs of inflammation, necrosis, or hemorrhaging, indicating a promising initial safety profile [1].
  • In Vitro Cytotoxicity (Cell Viability): A Cell Counting Kit-8 (CCK-8) assay was used to test this compound on mouse embryonic fibroblasts (MEFs). The results showed high cell viability (56-97%) across a wide concentration range (0.01-1 mM), suggesting low cytotoxicity in normal cells [1].
  • Cytotoxicity Mechanism of Malabaricone A: The pro-apoptotic effect of Malabaricone A was confirmed through multiple assays. Treatment of leukemic cells led to:
    • Increased Reactive Oxygen Species (ROS), measured by flow cytometry using CM-H2DCFDA.
    • Decreased levels of glutathione peroxidase, an key antioxidant enzyme.
    • A cascade of apoptotic events, including mitochondrial membrane potential depolarization (measured with JC-1 dye), cytochrome c release (western blot), and activation of caspases 9, 8, and 3 (colorimetric assay) [2].
  • Enhanced Potency of Synthetic Analogues: An MTT cell viability assay and a clonogenic survival assay were used to compare a novel synthetic analogue, ML-20, with natural this compound on MCF-7 breast cancer cells. ML-20 exhibited a threefold lower IC50 value, indicating significantly stronger antiproliferative activity [3].

Key Structure-Activity Relationship (SAR) Insights

The biological activity and toxicity of malabaricone compounds are highly dependent on their chemical structure, as shown in the diagram below.

Malabaricone Malabaricone Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain Core Structure: Two aromatic rings (A & B) connected by a 9-carbon chain Malabaricone->Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain B-ring Catechol (3,4-dihydroxyphenyl) \n • Critical for anti-SARS-CoV-2 activity [4] \n • Essential for anticancer nuclease activity [3] B-ring Catechol (3,4-dihydroxyphenyl) • Critical for anti-SARS-CoV-2 activity [4] • Essential for anticancer nuclease activity [3] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->B-ring Catechol (3,4-dihydroxyphenyl) \n • Critical for anti-SARS-CoV-2 activity [4] \n • Essential for anticancer nuclease activity [3] A-ring (2,6-dihydroxyphenyl) \n • Modifications here reduce activity [1] A-ring (2,6-dihydroxyphenyl) • Modifications here reduce activity [1] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->A-ring (2,6-dihydroxyphenyl) \n • Modifications here reduce activity [1] Carbonyl Group \n • Removal slightly reduces anti-viral activity [4] Carbonyl Group • Removal slightly reduces anti-viral activity [4] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->Carbonyl Group \n • Removal slightly reduces anti-viral activity [4] 9-Carbon Chain Length \n • Shortening chain reduces anticancer activity [3] \n • Shortening chain increases anti-viral activity [4] 9-Carbon Chain Length • Shortening chain reduces anticancer activity [3] • Shortening chain increases anti-viral activity [4] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->9-Carbon Chain Length \n • Shortening chain reduces anticancer activity [3] \n • Shortening chain increases anti-viral activity [4] Methoxy Derivatives (e.g., ML-1) Methoxy Derivatives (e.g., ML-1) • Enhanced anticancer potency vs. natural this compound [3] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->Methoxy Derivatives (e.g., ML-1) Convert -OH to -OCH₃ Carbonyl-lacking Analogue (ML-20) Carbonyl-lacking Analogue (ML-20) • 3x more potent anticancer activity • Induces DNA damage & apoptosis [3] Core Structure: Two aromatic rings (A & B) \n connected by a 9-carbon chain->Carbonyl-lacking Analogue (ML-20) Remove carbonyl group Modifying both -OH groups (e.g., benzylation) \n dramatically reduces activity [4] Modifying both -OH groups (e.g., benzylation) dramatically reduces activity [4] B-ring Catechol (3,4-dihydroxyphenyl) \n • Critical for anti-SARS-CoV-2 activity [4] \n • Essential for anticancer nuclease activity [3]->Modifying both -OH groups (e.g., benzylation) \n dramatically reduces activity [4] Adding a hydroxyl group here \n reduces sphingomyelin synthase inhibition [1] Adding a hydroxyl group here reduces sphingomyelin synthase inhibition [1] A-ring (2,6-dihydroxyphenyl) \n • Modifications here reduce activity [1]->Adding a hydroxyl group here \n reduces sphingomyelin synthase inhibition [1] Chain length effects are \n disease/model-specific [3] [4] Chain length effects are disease/model-specific [3] [4] 9-Carbon Chain Length \n • Shortening chain reduces anticancer activity [3] \n • Shortening chain increases anti-viral activity [4]->Chain length effects are \n disease/model-specific [3] [4]

Conclusion for Research Considerations

  • This compound is a promising lead compound with a favorable initial safety profile, supported by in silico predictions and in vivo observations [1].
  • Its pro-oxidant activity is a key mechanism for its cytotoxic effects against cancer cells, but this requires careful evaluation in different biological contexts [2].
  • Structural modification, particularly on the hydroxyl groups and the central chain, is a viable strategy to improve potency or tailor activity for specific therapeutic applications, such as antiviral [4] or anticancer [3] therapy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

358.17802393 Da

Monoisotopic Mass

358.17802393 Da

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

119 - 121 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C9K53R3PRN

Other CAS

63335-25-1

Wikipedia

Malabaricone C

Dates

Last modified: 08-15-2023

Thiol antioxidants sensitize malabaricone C induced cancer cell death via reprogramming redox sensitive p53 and NF-κB proteins in vitro and in vivo

Mrityunjay Tyagi, Ajay Kumar Bauri, Subrata Chattopadhyay, Birija Sankar Patro
PMID: 31945496   DOI: 10.1016/j.freeradbiomed.2020.01.011

Abstract

Specific focus on "redox cancer therapy" by targeting drugs to redox homeostasis of the cancer cells is growing rapidly. Recent clinical studies showed that N-acetyl cysteine (NAC) treatment significantly decreased the metabolic heterogeneity and reduced Ki67 (a proliferation marker) with simultaneous enhancement in apoptosis of tumor cells in patients. However, it is not yet precisely known how thiol antioxidants enhance killing of cancer cells in a context dependent manner. To this end, we showed that a dietary compound, malabaricone C (mal C) generated copious amounts of reactive oxygen species (ROS) and also reduced GSH level in lung cancer cells. Paradoxically, although antioxidants supplementation reduced mal C-induced ROS, thiol-antioxidants (NAC/GSH) restored intracellular GSH level but enhanced DNA DSBs and apoptotic cell death induced by mal C. Our results unraveled two tightly coupled biochemical mechanisms attributing this sensitization process by thiol antioxidants. Firstly, thiol antioxidants enable the "catechol-quinone redox cycle" of mal C and ameliorate ROS generation and bio-molecular damage (DNA and protein). Secondly, thiol antioxidants cause rapid glutathionylation of transcription factors [p53, p65 (NF-κB) etc.], oxidized by mal C, and abrogates their nuclear sequestration and transcription of the anti-apoptotic genes. Furthermore, analyses of the mitochondrial fractions of p53 expressing and silenced cells revealed that cytoplasmic accumulation of glutathionylated p53 (p53-SSG) triggers a robust mitochondrial death process. Interestingly, mutation of redox sensitive cysteine residues at 124, 141 and 182 position in p53 significantly reduces mal C plus NAC mediated sensitization of cancer cells. The preclinical results, in two different tumor models in mice, provides further support our conclusion that NAC is able to sensitize mal C induced suppression of tumor growth in vivo.


Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of

Cai-Wei Li, Yi-Cheng Chu, Chun-Yi Huang, Shu-Ling Fu, Jih-Jung Chen
PMID: 33171671   DOI: 10.3390/molecules25215198

Abstract

is a well-known species for flavoring many food products and for formulation of perfume and medicated balm. It is also used to treat indigestion, stomach ulcers, liver disorders, and, as emmenagogue, diaphoretic, diuretic, nervine, and aphrodisiac. We examined antioxidant properties and bioactive compounds in various solvent extracts from the seeds of
. Methanol, ethanol, and acetone extracts exhibited relatively strong antioxidant activities by 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide radical, and hydroxyl radical scavenging tests. Furthermore, methanol extracts also displayed significant anti-α-glucosidase activity. Examined and compared to the various solvent extracts for their chemical compositions using HPLC analysis, we isolated the ten higher content compounds and analyzed antioxidant and anti-α-glucosidase activities. Among the isolates, dehydrodiisoeugenol, malabaricone B and malabaricone C were main antioxidant components in seeds of
. Malabaricone C exhibited stronger antioxidant capacities than others based on lower half inhibitory concentration (IC
) values in DPPH and ABTS radical scavenging assays, and it also showed significant inhibition of α-glucosidase. These results shown that methanol was found to be the most efficient solvent for extracting the active components from the seeds of
, and this material is a potential good source of natural antioxidant and α-glucosidase inhibitor.


Antidiabetic potential of phytochemicals isolated from the stem bark of Myristica fatua Houtt. var. magnifica (Bedd.) Sinclair

B Prabha, S Neethu, S Lekshmy Krishnan, D R Sherin, M Madhukrishnan, R Ananthakrishnan, K B Rameshkumar, T K Manojkumar, P Jayamurthy, K V Radhakrishnan
PMID: 29789207   DOI: 10.1016/j.bmc.2018.05.020

Abstract

Phytochemical investigation of the stem bark of Myristica fatua Houtt. led to the isolation of a new compound 1 (3-tridecanoylbenzoic acid), along with six known acylphenols (2-7). All the compounds displayed moderate inhibitory activity on α-amylase and significant activity on α-glucosidase; however malabaricone B (6) and C (7) were identified as potent α-glucosidase inhibitors with IC
values of 63.70 ± 0.546, and 43.61 ± 0.620 µM respectively. Acylphenols (compounds 3-7) also showed significant antiglycation property. The molecular docking and dynamics simulation studies confirmed the efficient binding of malabaricone C with C-terminus of human maltase-glucoamylase (2QMJ). Malabaricone B also enhanced the 2-NBDG [2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy glucose] uptake in L6 myotubes. These findings demonstrate that acylphenols isolated from Myristica fatua Houtt. can be considered as a lead scaffold for the treatment of type II diabetes mellitus.


Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy

Kshama Kundu, Sandip K Nayak
PMID: 28581739   DOI: 10.1021/acs.jnatprod.6b01119

Abstract

The malabaricones A-D belong to the class of diarylnonanoids isolated from the Myristicaceae family of plants. Although malabaricone C displayed various interesting biological activities, its isolation remains tedious due to its close chemical similarity to malabaricones A, B, and D. Therefore, development of an efficient synthesis route has become essential to cater to the need of large amounts of malabaricone C for its pharmacological profiling. So far there is only one report of the synthesis of malabaricone C through a lengthy sequence of reactions. We have developed an efficient and short route for the syntheses of malabaricones B and C, which will also provide a convenient access to all other members of the malabaricone family. Synthesis of an important building block, ω-aryl heptyl bromide, employed in the synthesis was realized by adopting a cross-metathesis reaction as the key step.


Sialidase inhibitory activity of diarylnonanoid and neolignan compounds extracted from the seeds of Myristica fragrans

Ji-Young Park, Su Hwan Lim, Bo Ram Kim, Hyung Jae Jeong, Hyung-Jun Kwon, Gyu-Yong Song, Young Bae Ryu, Woo Song Lee
PMID: 28551100   DOI: 10.1016/j.bmcl.2017.05.055

Abstract

Sialidases are key virulence factors that remove sialic acid from host cell surface glycans, thus unmasking receptors to facilitate bacterial adherence and colonization. In this study, we report the isolation and characterization of novel inhibitors of the Streptococcus pneumoniae sialidases NanA, NanB, and NanC from Myristica fragrans seeds. Of the isolated compounds (1-12), malabaricone C showed the most pneumococcal sialidases inhibition (IC
of 0.3μM for NanA, 3.6μM for NanB, and 2.9μM for NanC). These results suggested that malabaricone C and neolignans could be potential agents for combating S. pneumoniae infection agents.


Acylphenols and dimeric acylphenols from Myristica maxima Warb

Muhamad Aqmal Othman, Yasodha Sivasothy, Chung Yeng Looi, Abdulwali Ablat, Jamaludin Mohamad, Marc Litaudon, Khalijah Awang
PMID: 27072985   DOI: 10.1016/j.fitote.2016.04.004

Abstract

Giganteone E (1), a new dimeric acylphenol was isolated as a minor constituent from the bark of Myristica maxima Warb. The structure of 1 was established on the basis of 1D and 2D NMR techniques and LCMS-IT-TOF analysis. Malabaricones A-C (2-4), giganteones A and C (5 and 6), maingayones A and B (7 and 8), maingayic acid B (9) and β-sitosteryl oleate (10) were also characterized in this plant for the first time. Compound 10 was identified for the first time in the Myristicaceae. Compounds 2 and 5 were active against human prostate cancer cell-lines, thus making this the first report on the prostate cancer inhibiting potential of acylphenols and dimeric acylphenols. Compounds 1, 4, 5, 7 and 8 exhibited potent DPPH free radical scavenging activity. This is the first report on their free radical scavenging capacity.


HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans)

Sharon Chiu, Thomas Wang, Martin Belski, Ehab A Abourashed
PMID: 27396199   DOI:

Abstract

Many studies on the biological activities of nutmeg continue to appear in the literature. The most common targets include GIT, CNS, oxidative stress and inflammation. However, results obtained from most studies are often inconsistent due to the variability of utilized samples, lack of standardized nutmeg products or insufficient amounts of pure compounds for comprehensive follow-up investigation. To address the consistency and supply issue we utilized available technology to develop a reproducible procedure for preparation of specific extracts and isolation of the major phenolic constituents present in nutmeg kemel. A well-defined and reproducible sequence of extraction, fractionation and chromatographic purification was adopted and was guided by HPLC fingerprinting. Spectroscopic methods, mainly NMR, and mass spectrometry were utilized to identify each compound. Thirteen compounds were isolated in a pure form and identified as: elemicin (1), isoelemicin (2), myristicin (4), surinamensin (5), malabaricone C (6), 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l- acetoxy-(3,4-dimethoxyphenyl)-propyl ester (7), methoxylicarin A (8), licarin A (9), malabaricone B (10), licarin C (11), 5'-methoxylicarin B (12), licarin B (13), and 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l-methyl-5-methoxy-1,2-dihydrobenzofuran (3, a new compound). With repeated isolation runs, these pure compounds can be prepared in quantities sufficient for biological evaluation as needed. The availability of purified compounds will also allow the development of specific, accurate, and sensitive analytical procedures for pharmacokinetic studies and for quality control of nutmeg products. Both aspects are essential for nutmeg-focused drug discovery. The same approach can also be adapted to other medicinal plants of potential interest.


Mechanism of the anti-hypertensive property of the naturally occurring phenolic, malabaricone C in DOCA-salt rats

Jitesh S Rathee, Birija S Patro, Lindsay Brown, Subrata Chattopadhyay
PMID: 26503350   DOI: 10.3109/10715762.2015.1112005

Abstract

In this study, we studied whether chronic oral administration of the natural antioxidant, malabaricone C (mal C) can reduce blood pressure (BP) and attenuate cardio-vascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. The dose of mal C for its anti-hypertensive action was optimized by measuring the systolic BP (SBP). DOCA-salt rats showed very high SBP, associated with organ hypertrophy, collagen depositions, and inflammatory infiltrations in cardiac and aortic sections, reduced plasma total antioxidant status and NO level, and increased levels of TBARS, PGI2 as well as vasoconstrictors (AVP, Big ET, and ET-1). DOCA-salt also reduced smooth muscle- and endothelium-dependent vascular relaxation in rats. Mal C reversed all these changes of the DOCA-salt rats and improved their vascular reactivity. Mal C exerts anti-hypertensive property in DOCA-salt rats by reducing oxidative stress and organ hypertrophy, and improving endothelial and vascular functions. Given that mal C has appreciable natural abundance and is non-toxic to rodents, further studies would help in establishing its medicinal potential against hypertension.


Malabaricone C Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulceration by Decreasing Oxidative/Nitrative Stress and Inflammation and Promoting Angiogenic Autohealing

Madhuri Basak, Tarun Mahata, Sreemoyee Chakraborti, Pranesh Kumar, Bolay Bhattacharya, Sandip Kumar Bandyopadhyay, Madhusudan Das, Adele Stewart, Sudipta Saha, Biswanath Maity
PMID: 31830804   DOI: 10.1089/ars.2019.7781

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs), among the most commonly used drugs worldwide, are associated with gastrointestinal (GI) complications that severely limit the clinical utility of this essential class of pain medications. Here, we mechanistically dissect the protective impact of a natural product, malabaricone C (Mal C), on NSAID-induced gastropathy.
Mal C dose dependently diminished erosion of the stomach lining and inflammation in mice treated with NSAIDs with the protective impact translating to improvement in survival. By decreasing oxidative and nitrative stress, Mal C treatment prevented NSAID-induced mitochondrial dysfunction and cell death; nuclear factor κ-light-chain enhancer of activated B cell induction, release of proinflammatory cytokines and neutrophil infiltration; and disruptions in the vascular endothelial growth factor/endostatin balance that contributes to mucosal autohealing. Importantly, Mal C failed to impact the therapeutic anti-inflammatory properties of multiple NSAIDs in a model of acute inflammation. In all assays tested, Mal C proved as or more efficacious than the current first-line therapy for NSAID-dependent GI complications, the proton pump inhibitor omeprazole.
Given that omeprazole-mediated prophylaxis is, itself, associated with a shift in NSAID-driven GI complications from the upper GI to the lower GI system, there is a clear and present need for novel therapeutics aimed at ameliorating NSAID-induced gastropathy. Mal C provided significant protection against NSAID-induced gastric ulcerations impacting multiple critical signaling cascades contributing to inflammation, cell loss, extracellular matrix degradation, and angiogenic autohealing.
Thus, Mal C represents a viable lead compound for the development of novel gastroprotective agents.


Malabaricone C-containing mace extract inhibits safrole bioactivation and DNA adduct formation both in vitro and in vivo

Erryana Martati, Rungnapa Boonpawa, Johannes H J van den Berg, Alicia Paini, Albertus Spenkelink, Ans Punt, Jacques Vervoort, Peter J van Bladeren, Ivonne M C M Rietjens
PMID: 24508526   DOI: 10.1016/j.fct.2014.01.043

Abstract

Safrole, present in mace and its essential oils, causes liver tumors in rodents at high dose levels due to formation of a DNA reactive 1'-sulfooxysafrole. The present study identifies malabaricone C as a mace constituent able to inhibit safrole DNA adduct formation at the level of sulfotransferase mediated bioactivation. This inhibition was incorporated into physiologically based biokinetic rat and human models. Dosing safrole at 50mg/kg body weight and malabaricone C-containing mace extract at a ratio reflecting the relative presence in mace, and assuming 100% or 1% uptake of malabaricone C-containing mace extract, the model predicted inhibition of 1'-sulfooxysafrole formation for rats and humans by 90% and 100% or 61% and 91%, respectively. To validate the model, mace extract and safrole were co-administered orally to Sprague-Dawley rats. LC-ECI-MS/MS based quantification of DNA adduct levels revealed a significant (p<0.01) 55% reduction of safrole DNA adduct formation by malabaricone C-containing mace extract in the liver of rats exposed to safrole. The data obtained were used to perform a refined risk assessment of safrole. Overall, the results suggest a lower tumor incidence when safrole would be tested within a relevant food matrix containing sulfotransferase inhibitors compared to dosing pure safrole.


Explore Compound Types